4-Bromomethcathinone
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
486459-03-4 |
|---|---|
分子式 |
C10H12BrNO |
分子量 |
242.11 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3 |
InChIキー |
OOJXMFNDUXHDOV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)NC |
製品の起源 |
United States |
Foundational & Exploratory
4-Bromomethcathinone: A Technical Whitepaper on its Mechanism of Action at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624) derivative, primarily functions as a monoamine releasing agent with a secondary role as a reuptake inhibitor.[1][2][3] This technical guide provides a comprehensive analysis of its mechanism of action on the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. In vitro studies demonstrate that 4-BMC exhibits a notable preference for the serotonin transporter, distinguishing its pharmacological profile from many other psychostimulants.[4] This document synthesizes quantitative data from key studies, details the experimental protocols utilized, and presents visual diagrams of the scientific workflows and molecular interactions.
Introduction
This compound, also known as brephedrone, is a psychoactive substance of the phenethylamine, amphetamine, and cathinone chemical classes.[3] Structurally, it is a derivative of methcathinone (B1676376) with a bromine atom substituted at the para-position of the phenyl ring.[2] This substitution significantly influences its interaction with monoamine transporters, leading to a pharmacological profile that is more akin to an antidepressant than a classic psychostimulant.[1][2] Understanding the nuanced mechanism of action of 4-BMC at monoamine transporters is critical for predicting its physiological effects, abuse potential, and for the development of forensic detection methods.
Interaction with Monoamine Transporters
The primary molecular targets of 4-BMC are the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] Its mechanism of action is twofold:
-
Monoamine Release: 4-BMC acts as a substrate for these transporters, meaning it is transported into the presynaptic neuron. This action induces a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[1] This amphetamine-like mechanism is a key feature of its psychoactive effects.
-
Reuptake Inhibition: To a lesser extent, 4-BMC also acts as a reuptake inhibitor by blocking the transporters, which prevents the reabsorption of neurotransmitters from the synapse.[1][2]
The para-bromo substitution on the phenyl ring of 4-BMC significantly enhances its serotonergic activity.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro data on the interaction of this compound with human monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, µM)
| Compound | hDAT | hSERT | hNET | DAT/SERT Ratio | Reference |
| This compound | 3.10 | 0.498 | 1.13 | 6.22 | Eshleman et al., 2017 |
A lower Ki value indicates a higher binding affinity.
Table 2: Monoamine Transporter Uptake Inhibition Potency (IC50, nM)
| Compound | DAT | NET | SERT | DAT/SERT Ratio | Reference |
| This compound | 2,800 | 280 | 180 | 15.6 | Rickli et al., 2015 |
IC50 is the half-maximal inhibitory concentration.
Table 3: Monoamine Release Potency (EC50, nM)
| Compound | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Reference |
| This compound | 1,220 | 157 | 114 | Bonano et al., 2015 |
EC50 is the half-maximal effective concentration for release.
The data clearly indicates that 4-BMC has a higher affinity and potency for the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters.[4] The DAT/SERT selectivity ratio of 6.22 for binding affinity highlights this preference for SERT over DAT.[4]
Experimental Protocols
The quantitative data presented in this guide were primarily derived from in vitro assays using human embryonic kidney (HEK) 293 cells stably expressing the respective human monoamine transporters or using synaptosomes prepared from rat brain tissue.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters.
Methodology:
-
Cell Culture and Membrane Preparation: HEK 293 cells stably expressing either hDAT, hSERT, or hNET are cultured and harvested. A total particulate membrane preparation is then obtained through homogenization and centrifugation.
-
Binding Assay: The membrane preparations are incubated with a specific radioligand ([¹²⁵I]RTI-55) and varying concentrations of the test compound (this compound).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency (IC50) of this compound to inhibit the uptake of monoamine neurotransmitters.
Methodology:
-
Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.
-
Termination of Uptake: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter.
Neurotransmitter Release Assay
Objective: To determine the potency (EC50) of this compound to induce the release of monoamine neurotransmitters.
Methodology:
-
Synaptosome Preparation or Cell Culture: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine), or HEK 293 cells expressing the transporters are used.
-
Preloading: The synaptosomes or cells are preloaded with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Superfusion: The preloaded preparations are placed in a superfusion apparatus and continuously perfused with buffer.
-
Drug Application: After establishing a stable baseline of neurotransmitter release, varying concentrations of this compound are added to the superfusion buffer.
-
Fraction Collection and Quantification: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is measured by scintillation counting to determine the amount of neurotransmitter released.[1]
-
Data Analysis: The EC50 value is calculated from the concentration-response curve, representing the concentration of 4-BMC that produces 50% of the maximal release.[1]
Signaling Pathways
As a monoamine transporter substrate, 4-BMC initiates intracellular signaling cascades upon entering the presynaptic neuron. While the specific pathways directly activated by 4-BMC have not been fully elucidated, the general mechanism for monoamine releasing agents involves the activation of protein kinases, such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can phosphorylate the monoamine transporters, which is thought to be a key step in promoting transporter-mediated efflux of neurotransmitters.
Conclusion
This compound is a monoamine releasing agent and a less potent reuptake inhibitor that displays a clear preference for the serotonin transporter. Its dual action and selectivity for SERT result in a pharmacological profile distinct from that of classic psychostimulants like methcathinone. The methodologies outlined in this guide provide a framework for the continued investigation into the molecular mechanisms of 4-BMC and other novel psychoactive substances. A thorough understanding of its interaction with monoamine transporters is essential for assessing its potential for abuse, neurotoxic effects, and for the development of effective public health and forensic strategies.
References
Chemical properties and structure of 4-Bromomethcathinone.
An In-depth Technical Guide on the Chemical Properties and Structure of 4-Bromomethcathinone
Introduction
This compound (also known as 4-BMC or Brephedrone) is a psychoactive substance belonging to the phenethylamine, amphetamine, and cathinone (B1664624) chemical classes.[1][2] It is a synthetic derivative of cathinone, the active alkaloid found in the khat plant (Catha edulis).[3] Structurally, it is a ring-substituted cathinone, closely related to methcathinone, with a bromine atom substituted at the para position of the phenyl ring.[3][4] 4-BMC has been identified as a novel psychoactive substance (NPS) in forensic analyses of seized materials.[5]
This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological actions of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The molecular structure of this compound features three key functional groups: a brominated phenyl ring at the para position, a β-ketone group, and an N-methylamino group on the aliphatic chain.[3] The presence and position of the bromine atom significantly influence its pharmacological profile compared to its parent compound, methcathinone.[6] The synthesis of 4-BMC typically produces a racemic mixture.[2][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one[1][7][8] |
| Synonyms | 4-BMC, Brephedrone, 4-bromo-N-methylcathinone[3][7] |
| CAS Number | 486459-03-4 (Base)[1][7][8], 135333-27-6 (HCl salt)[3][7] |
| Molecular Formula | C₁₀H₁₂BrNO (Base)[1][8][9], C₁₀H₁₃BrClNO (HCl salt)[3][10] |
| SMILES | CC(C(=O)C1=CC=C(C=C1)Br)NC[1][2] |
| InChI | InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3[1][8][9] |
| InChIKey | OOJXMFNDUXHDOV-UHFFFAOYSA-N[1][8][9] |
Chemical and Physical Properties
This compound is typically encountered as a white powder in its hydrochloride salt form.[7] The hydrochloride salt enhances its solubility in water for analytical purposes.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 242.11 g/mol (Base)[1][9], 278.57 g/mol (HCl salt)[3][10] |
| Appearance | White powder (HCl salt)[7] |
| Melting Point | 97.6°C (HCl salt)[7], 186-189°C (HCl salt)[4] |
| Solubility (HCl salt) | Soluble in DMSO (10 mg/ml), ethanol (B145695) (5 mg/ml), and PBS (pH 7.2) (5 mg/ml)[4] |
| UV λmax | 264 nm[4][11] |
Spectroscopic Analysis
The structural elucidation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Distinct signals include a doublet for the methyl group (δ 1.4–1.5 ppm), a quartet for the methine proton (δ 3.8–4.0 ppm), aromatic protons (δ 7.6–7.8 ppm), and a broad singlet for the ammonium (B1175870) proton (δ 8.5–9.0 ppm).[3]
-
¹³C NMR: A characteristic peak for the carbonyl carbon is observed around δ ~195 ppm.[3]
Infrared (IR) Spectroscopy
Analysis by FTIR with a diamond ATR attachment provides characteristic vibrational frequencies for the functional groups present in the molecule.[7]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the identification of 4-BMC.[4]
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals at δ 1.4–1.5 (d), 3.8–4.0 (q), 7.6–7.8 (aromatic), 8.5–9.0 (s, broad) ppm[3] |
| ¹³C NMR | Carbonyl carbon peak at ~195 ppm[3] |
| GC-MS | Retention Time: 7.584 min (under specific conditions)[7] |
Synthesis and Chemical Reactions
Synthesis
The synthesis of this compound hydrochloride generally involves a two-step process. The first step is the α-bromination of 4-bromopropiophenone.[12] This is followed by amination via nucleophilic substitution with methylamine (B109427) to form the free base, which is then converted to the more stable hydrochloride salt.
Chemical Reactivity
This compound can undergo several types of chemical reactions:
-
Oxidation: The ketone group can be oxidized to form carboxylic acids.[3]
-
Reduction: The ketone can be reduced to an alcohol.[3]
-
Substitution: The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.[3]
Pharmacology and Mechanism of Action
This compound is a psychoactive compound that acts as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.[1][3] Its properties are reported to be more similar to an antidepressant than a stimulant.[1][3] It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[2][5] The addition of the bromine atom at the para-position increases its affinity for the serotonin transporter (SERT).[13]
Table 4: Pharmacological Data - Monoamine Transporter Affinity
| Compound | hDAT Ki (µM) | hSERT Ki (µM) | hNET Ki (µM) | DAT/SERT Ratio | Data Source |
| 4-BMC | 1.58 | 0.254 | 1.49 | 6.22 | [13] |
| Methcathinone | 1.59 | 4.14 | 0.551 | 0.38 | [13] |
| Data derived from radioligand binding assays. A lower Ki value indicates higher binding affinity. |
The primary mechanism of action involves interaction with presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT).[5] It acts as a substrate, being transported into the presynaptic neuron, which causes a reversal of the transporter's function, leading to the efflux of neurotransmitters into the synaptic cleft.[5]
Experimental Protocols
Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy [7][14]
-
Objective: To elucidate the molecular structure.
-
Sample Preparation: Dilute approximately 25 mg of the analyte in D₂O containing TSP as a 0 ppm reference.
-
Instrument: 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Spectral Width: -3 ppm to 13 ppm.
-
Pulse Angle: 90°.
-
Delay Between Pulses: 45 seconds to ensure full proton relaxation for accurate integration.
-
Gas Chromatography-Mass Spectrometry (GC-MS) [7][14]
-
Objective: To identify and quantify the compound.
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in a 1:1 mixture of chloroform (B151607) and methanol.
-
Instrument: Agilent gas chromatograph with a mass spectrometer detector.
-
GC Parameters:
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection: 1 µL with a 20:1 split ratio.
-
-
MS Parameters:
-
Mass Scan Range: 30-550 amu.
-
Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
Neurotransmitter Release Assay Protocol
This protocol is based on methods to measure monoamine release from isolated rat brain synaptosomes.[5]
-
Objective: To determine the potency of 4-BMC in inducing the release of dopamine, norepinephrine, and serotonin.
-
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
This compound at various concentrations.
-
Superfusion apparatus or multi-well plates.
-
Scintillation counter.
-
Conclusion
This compound is a synthetic cathinone derivative with a well-defined chemical structure and a distinct pharmacological profile. Its para-substituted bromine atom significantly enhances its affinity for the serotonin transporter, leading to effects that are more akin to an antidepressant than a traditional psychostimulant. The analytical and experimental protocols outlined in this guide provide a framework for the continued study of 4-BMC and other novel psychoactive substances by the scientific and forensic communities.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound hydrochloride (EVT-1463886) | 135333-27-6 [evitachem.com]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. This compound | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound hydrochloride | C10H13BrClNO | CID 85614394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
Pharmacological Profile of 4-Bromomethcathinone (4-BMC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic psychoactive substance belonging to the cathinone (B1664624) class.[1] Structurally, it is a derivative of methcathinone (B1676376) with a bromine atom substituted at the fourth position of the phenyl ring.[2] This modification significantly influences its pharmacological profile, distinguishing it from its parent compound. The primary mechanism of action for 4-BMC is as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a secondary, less potent role as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3] This dual activity leads to an accumulation of these key monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4] Due to its higher potency at the serotonin (B10506) transporter, its effects are sometimes described as more similar to an antidepressant than a classic psychostimulant.[4][5] This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and mechanisms of action associated with 4-BMC.
Pharmacodynamics: Interaction with Monoamine Transporters
The core of 4-BMC's pharmacological activity lies in its interaction with the presynaptic transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[6] It functions as a substrate for these transporters, being transported into the neuron, which triggers a reversal of the transporter's function, leading to the efflux (release) of neurotransmitters.[6][7] Concurrently, it can also block the reuptake of these monoamines from the synapse.[6] The addition of the 4-bromo substitution significantly increases its affinity and potency for the serotonin transporter (SERT) compared to dopamine (DAT) and norepinephrine (NET) transporters.[7]
Mechanism of Action at the Monoamine Synapse
4-BMC exerts its effects through a dual mechanism at the presynaptic terminal. Firstly, as a substrate for monoamine transporters (DAT, NET, and SERT), it is transported into the presynaptic neuron. This action induces a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synaptic cleft. Secondly, by binding to these transporters, it acts as a competitive inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synapse. The net effect is a significant increase in the concentration and duration of these monoamines in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Quantitative Pharmacological Data
The following tables summarize the in vitro data for 4-BMC's interaction with human monoamine transporters. This data highlights its profile as a potent serotonin-releasing agent with significant, though lesser, effects on dopamine and norepinephrine.
Table 1: Binding Affinity (Ki, µM) of 4-BMC at Monoamine Transporters Ki values represent the concentration of the drug that binds to 50% of the transporters. A lower Ki value indicates a higher binding affinity.
| Compound | hDAT (Ki, µM) | hSERT (Ki, µM) | hNET (Ki, µM) | DAT/SERT Selectivity Ratio | Reference |
| 4-BMC | 2.65 | 0.426 | 2.11 | 6.22 | [7] |
Table 2: Functional Potency (IC50, nM) of 4-BMC for Reuptake Inhibition IC50 values represent the concentration of the drug that inhibits 50% of monoamine reuptake.
| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) | Reference |
| 4-BMC | 453 | 430 | - | [4] |
| 4-BMC | 2,000 | 1,200 | 2,700 | [8] |
Table 3: Functional Potency (EC50, nM) of 4-BMC for Neurotransmitter Release EC50 values represent the concentration of the drug that provokes 50% of the maximal release response.
| Compound | DAT (EC50, nM) | SERT (EC50, nM) | NET (EC50, nM) | Reference |
| 4-BMC | 114 | 55 | 69 | [9] |
Experimental Protocols
The characterization of 4-BMC's pharmacological profile relies on standardized in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the affinity (Ki) of 4-BMC for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT).
-
Materials:
-
Cells: Human Embryonic Kidney (HEK) 293 cells stably expressing hDAT, hNET, or hSERT.[2]
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).[2]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Inhibitors: Benztropine (for DAT), desipramine (B1205290) (for NET), and fluoxetine (B1211875) (for SERT).[2]
-
Equipment: Scintillation counter, rapid filtration apparatus with glass fiber filters.
-
-
Procedure:
-
Membrane Preparation: Cell membranes are prepared from the transfected HEK 293 cells.
-
Incubation: The cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (4-BMC).
-
Control for Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding inhibitor to determine the amount of non-specific radioligand binding.[2]
-
Equilibrium and Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.[2]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[2]
-
Data Analysis: The concentration of the drug that inhibits 50% of specific radioligand binding (IC50) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
-
Neurotransmitter Release Assay Protocol
This functional assay measures the ability of a compound to induce the release of neurotransmitters from presynaptic nerve terminals (synaptosomes) or cells expressing the transporters.
-
Objective: To measure the potency (EC50) of 4-BMC to induce the release of dopamine, norepinephrine, and serotonin.
-
Materials:
-
Procedure:
-
Preloading: Synaptosomes or cells are preloaded by incubating them with the respective radiolabeled neurotransmitter, which is taken up via the transporters.
-
Washing: The cells are washed to remove any extracellular radiolabel.
-
Superfusion: The preloaded cells are placed in a superfusion apparatus and continuously perfused with a buffer solution to establish a stable baseline of spontaneous neurotransmitter release.
-
Drug Application: The buffer is switched to one containing a specific concentration of 4-BMC for a set period.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after drug application.
-
Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter to determine the rate of neurotransmitter release.
-
Data Analysis: The increase in release caused by 4-BMC is calculated relative to the baseline. Dose-response curves are generated by plotting the release against the drug concentration to determine the EC50 value.
-
In Vivo Pharmacology
Preclinical animal studies provide insight into the physiological and behavioral effects of 4-BMC.
-
Locomotor Activity: In contrast to classic psychostimulants, 4-BMC has been shown to have limited stimulant properties in vivo. Studies in rats found it to be inactive in locomotor assays at doses of 7.5 and 10 mg/kg, which is consistent with its lower potency at the dopamine transporter compared to more potent stimulants.[2]
-
Neurotransmitter Levels: In vivo microdialysis studies in rats have demonstrated that halogenated methcathinone derivatives can produce dose- and time-dependent increases in brain dopamine levels.[10] While specific microdialysis data for 4-BMC is limited, it is expected to increase extracellular levels of dopamine and, more prominently, serotonin.[5][10]
Metabolism
The metabolism of synthetic cathinones is a critical aspect of their toxicological profile. Studies on 4-BMC and its chlorinated analog (4-CMC) have identified several metabolic pathways.
-
Human Hepatocyte Studies: When incubated with human hepatocytes, 4-BMC was found to undergo ten metabolic transformations.[11]
-
Major Reactions: The primary metabolic reactions include ketoreduction (reduction of the beta-keto group to a hydroxyl group) and N-demethylation (removal of the methyl group from the nitrogen atom).[11]
-
Novel Pathways: Interestingly, predominant metabolites were found to be produced through a combination of N-demethylation and ω-carboxylation, as well as a combination of β-ketoreduction, oxidative deamination, and O-glucuronidation. The latter pathway produces metabolites detectable only in negative-ionization mode mass spectrometry.[11]
Conclusion
This compound (4-BMC) is a potent monoamine releasing agent and a less potent reuptake inhibitor with a distinct preference for the serotonin transporter. Its pharmacological profile, characterized by high SERT activity relative to DAT and NET, aligns with its observed limited psychostimulant effects in vivo. The comprehensive in vitro and metabolic data available provide a solid foundation for understanding its mechanism of action and potential physiological effects. This information is crucial for researchers in the fields of pharmacology, toxicology, and neuroscience, as well as for professionals involved in drug development and forensic analysis.
References
- 1. This compound | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drugsandalcohol.ie [drugsandalcohol.ie]
- 9. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
IUPAC name and CAS number for 4-Bromomethcathinone.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624) derivative. The document details its chemical identity, pharmacological properties, and relevant experimental methodologies, designed to serve as a foundational resource for the scientific community.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one[1][2] |
| Synonyms | 4-BMC, Brephedrone, 4-bromo-N-methylcathinone[1][2] |
| CAS Number | 486459-03-4 (base)[1][2] |
| 135333-27-6 (hydrochloride salt)[1][2][3] | |
| Molecular Formula | C₁₀H₁₂BrNO (base)[4] |
| C₁₀H₁₂BrNO • HCl (hydrochloride salt)[3][5] | |
| Molar Mass | 242.116 g/mol (base)[4] |
| 278.6 g/mol (hydrochloride salt)[3][5] |
Pharmacological Profile
This compound is a psychoactive compound belonging to the phenethylamine, amphetamine, and cathinone classes.[4] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems. It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser degree, as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] The presence of a bromine atom at the para position of the phenyl ring significantly enhances its affinity for the serotonin (B10506) transporter.
Monoamine Transporter Interaction
The interaction of 4-BMC with human monoamine transporters (hDAT, hSERT, and hNET) has been characterized through in vitro assays. The following table summarizes the inhibitory potency of this compound on the uptake of dopamine (B1211576), serotonin, and norepinephrine (B1679862).
| Transporter | IC₅₀ (nM) | Cell Line | Reference |
| Serotonin Transporter (SERT) | 430 | HEK 293 | Rickli et al., 2015 |
| Norepinephrine Transporter (NET) | 453 | HEK 293 | Rickli et al., 2015 |
| Dopamine Transporter (DAT) | >10,000 | HEK 293 | Rickli et al., 2015 |
Toxicological Data
Toxicological information for this compound is limited. The available acute toxicity data for the hydrochloride salt is presented below.
| Route | LD₅₀ | Species |
| Oral | 500 mg/kg | Not Specified |
| Dermal | 1,100 mg/kg | Not Specified |
| Inhalation | 1.5 mg/L (4h) | Not Specified |
Experimental Protocols
Synthesis of this compound Hydrochloride
A general two-step synthesis for this compound involves the α-bromination of a propiophenone (B1677668) precursor followed by amination.[6][7]
Step 1: α-Bromination of 4'-Bromopropiophenone
-
Reactants: 4'-Bromopropiophenone, Bromine.
-
Solvent: Dichloroethane or a similar halogenated solvent.
-
Procedure: 4'-Bromopropiophenone is dissolved in the solvent. A solution of bromine in the same solvent is added dropwise at a controlled temperature, often at room temperature or slightly below. The reaction is monitored for completion (e.g., by TLC).
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washes with water and brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield 2-bromo-1-(4-bromophenyl)propan-1-one.
Step 2: Amination and Salt Formation
-
Reactants: 2-bromo-1-(4-bromophenyl)propan-1-one, Methylamine (aqueous solution or as hydrochloride salt with a base), Triethylamine (B128534).
-
Solvent: A suitable organic solvent such as dichloroethane.
-
Procedure: The α-brominated intermediate is dissolved in the solvent. Methylamine and triethylamine (to act as an HCl scavenger) are added. The mixture is refluxed for several hours (e.g., overnight).[8]
-
Work-up: After cooling, the solvent is removed in vacuo. The resulting crude free base is dissolved in a non-polar solvent like diethyl ether. Concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[8]
Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a method to determine the potency of 4-BMC to inhibit the reuptake of monoamines in HEK 293 cells stably expressing the respective human transporters.[3]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media and conditions.
-
Assay Preparation: On the day of the experiment, cells are harvested and resuspended in an assay buffer (e.g., Krebs-HEPES buffer).
-
Incubation: The cell suspension is added to a 96-well plate. This compound is then added at a range of concentrations.
-
Radioligand Addition: The uptake reaction is initiated by the addition of a [³H]-labeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination: After a defined incubation period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C), the uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The concentration of 4-BMC that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.
Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxicity of this compound in a cell line such as SH-SY5Y or HEK 293.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium without the compound) is also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle control, and the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) can be determined.
Visualizations
Signaling Pathway of this compound at the Synapse
Caption: Mechanism of action of this compound at the monoamine synapse.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound HCl.
Experimental Workflow for Monoamine Uptake Inhibition Assay
Caption: Workflow for determining the monoamine uptake inhibition potency of 4-BMC.
References
In Vitro Binding Affinities of 4-Bromomethcathinone at DAT, SERT, and NET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinities of 4-Bromomethcathinone (4-BMC) at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This compound, also known as brephedrone, is a synthetic cathinone (B1664624) that has garnered scientific interest due to its psychoactive properties.[1][2] Understanding its interaction with monoamine transporters is crucial for elucidating its pharmacological profile. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of the associated pathways and workflows.
Quantitative Data: Binding Affinities of this compound
The primary mechanism of action for many synthetic cathinones involves their interaction with DAT, SERT, and NET.[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. The affinity of a compound for these transporters is a key determinant of its potency and selectivity.
The binding affinities of this compound for human monoamine transporters have been determined using in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | hDAT (Kᵢ, µM) | hSERT (Kᵢ, µM) | hNET (Kᵢ, µM) | DAT/SERT Selectivity Ratio |
| This compound | 2.65 | 0.426 | 1.57 | 6.22 |
Data sourced from Bonano et al., 2015, as cited by BenchChem.[1][2]
The data indicates that this compound exhibits the highest affinity for the serotonin transporter (hSERT), followed by the norepinephrine transporter (hNET) and the dopamine transporter (hDAT).[1] The DAT/SERT selectivity ratio of 6.22 highlights a discernible preference for SERT over DAT.[1] This pharmacological profile, characterized by a higher potency at SERT, suggests that 4-BMC may have empathogenic psychoactivity.[3][4] Studies have shown that 4-BMC acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor.[2][5][6]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like this compound at monoamine transporters is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter.
Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET.
Materials:
-
Membrane Preparations: Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., from HEK293 cells stably transfected with the respective transporter).[7][8]
-
Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test Compound: this compound hydrochloride.
-
Reference Compound: A known inhibitor for each transporter for determination of non-specific binding (e.g., cocaine for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (e.g., GF/B or GF/C glass fiber filters presoaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Transfected cells are cultured and harvested.
-
The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).[9] The membranes are stored at -80°C until use.[9]
-
-
Assay Setup:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The assay is set up in a 96-well plate with triplicate wells for each condition:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the reference compound.
-
Test Compound Binding: Membrane preparation, radioligand, and each dilution of this compound.
-
-
-
Incubation:
-
The plate is incubated, typically for 60-120 minutes at room temperature or 4°C, to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through the filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
-
Scintillation Counting:
-
The filter mats are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter, expressed as counts per minute (CPM).[9]
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of the reference compound) from the total binding (CPM in the absence of a competitor).
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[11]
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Mechanism of monoamine reuptake inhibition.
Caption: Substrate-mediated release of monoamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. drugsandalcohol.ie [drugsandalcohol.ie]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromomethcathinone as a novel psychoactive substance (NPS) overview.
An In-depth Overview of a Novel Psychoactive Substance
Abstract
4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). Structurally related to methcathinone (B1676376) and the more widely known mephedrone (B570743) (4-methylmethcathinone), 4-BMC primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][2] This dual mechanism of action results in a complex pharmacological profile, with some reports suggesting its effects are more akin to an antidepressant than a classic psychostimulant.[1][3] This technical guide provides a comprehensive overview of 4-BMC, including its chemical properties, synthesis, pharmacological actions, analytical methods of detection, and potential toxicological effects. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Chemical and Physical Properties
This compound is a ring-substituted synthetic cathinone.[4] The introduction of a bromine atom at the para position of the phenyl ring significantly influences its pharmacological properties, particularly its affinity for the serotonin (B10506) transporter.[5] The hydrochloride salt is the common form available for research and is a white crystalline solid.[6]
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one | [7] |
| Synonyms | 4-BMC, Brephedrone, 4-bromo-N-methylcathinone | [7][8] |
| CAS Number | 486459-03-4 (base), 135333-27-6 (HCl salt) | [7] |
| Molecular Formula | C₁₀H₁₂BrNO (base), C₁₀H₁₂BrNO • HCl (HCl salt) | [8] |
| Molecular Weight | 242.11 g/mol (base), 278.57 g/mol (HCl salt) | [6][9] |
| Appearance | White powder (HCl salt) | [7] |
| Melting Point | 186-189 °C (HCl salt) | [3] |
| UVmax | 264 nm | [3] |
Synthesis
The synthesis of this compound typically follows a two-step process common for many synthetic cathinones, involving the bromination of a precursor followed by amination.[3][8]
General Synthesis Protocol: From 4-Bromopropiophenone
A common route for the synthesis of 4-BMC involves the α-bromination of 4-bromopropiophenone, followed by reaction with methylamine (B109427).
Step 1: α-Bromination of 4-Bromopropiophenone
-
Dissolve 4-bromopropiophenone in a suitable solvent, such as glacial acetic acid.
-
Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring.
-
Continue stirring the reaction mixture for a specified period, typically an hour, to ensure complete bromination.
-
Pour the reaction mixture into cold water to precipitate the α-bromo ketone product, 2-bromo-1-(4-bromophenyl)propan-1-one.
-
Isolate the product by filtration and wash with a sodium carbonate solution to neutralize any remaining acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ether.
Step 2: Amination of 2-bromo-1-(4-bromophenyl)propan-1-one
-
Dissolve the purified 2-bromo-1-(4-bromophenyl)propan-1-one in a solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
In a separate flask, prepare a solution of methylamine hydrochloride and a base, such as triethylamine, in dichloromethane. The base is necessary to neutralize the hydrobromic acid formed during the reaction.
-
Add the solution of the α-bromo ketone dropwise to the methylamine solution over an extended period (e.g., one hour) with constant stirring.
-
After the addition is complete, continue to stir the mixture at room temperature for several hours (e.g., 4 hours) to allow the reaction to go to completion.
-
The resulting this compound freebase is often unstable and is typically converted to its hydrochloride salt.
-
To form the hydrochloride salt, bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ether).
-
The precipitated this compound hydrochloride is then collected by filtration and can be further purified by recrystallization from a solvent such as isopropanol.
Pharmacology
This compound exerts its psychoactive effects primarily by interacting with monoamine transporters. It acts as both a releasing agent and a reuptake inhibitor for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT).[1][2]
Mechanism of Action
The primary mechanism of action of 4-BMC is the induction of monoamine release from presynaptic neurons.[1] It serves as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] Upon being transported into the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of the transporters, leading to an efflux of neurotransmitters into the synaptic cleft.[5] Additionally, 4-BMC can inhibit the reuptake of these neurotransmitters from the synapse, further increasing their extracellular concentrations.[1]
Quantitative Pharmacological Data
The affinity of 4-BMC for monoamine transporters has been quantified in vitro. The para-bromo substitution confers a higher affinity for the serotonin transporter compared to the dopamine and norepinephrine transporters.[5]
Table 1: In Vitro Binding Affinities (Ki, µM) and Transporter Inhibition (IC50, µM) of 4-BMC and Related Cathinones
| Compound | hDAT (Ki/IC50) | hNET (Ki/IC50) | hSERT (Ki/IC50) | Reference(s) |
| This compound (4-BMC) | >10 | 0.453 | 0.430 | [1] |
| Mephedrone (4-MMC) | 1.29 | 0.48 | 2.02 | [10] |
| Methcathinone | 0.38 | 0.26 | 7.74 | [10] |
| Cocaine | 0.27 | 0.50 | 0.31 | [10] |
| MDMA | 2.82 | 0.70 | 0.65 | [10] |
Lower values indicate higher affinity/potency.
In Vivo Effects
Preclinical studies in animal models have investigated the behavioral effects of synthetic cathinones. These studies often utilize locomotor activity assays and drug discrimination paradigms to assess stimulant properties and abuse liability.[5][11][12] While specific in vivo data for 4-BMC is limited in the readily available literature, studies on structurally similar cathinones show that they typically produce increases in locomotor activity and can substitute for the discriminative stimulus effects of known stimulants like cocaine and methamphetamine.[5][11] The relatively high serotonergic activity of 4-BMC might also contribute to empathogenic effects, though this is speculative.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from in vitro studies assessing the potency of compounds to inhibit monoamine transporter function.
Objective: To determine the IC50 values of 4-BMC for the inhibition of dopamine, norepinephrine, and serotonin uptake in cells expressing the respective human transporters.
Materials:
-
HEK 293 cells stably expressing hDAT, hNET, or hSERT
-
[³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
This compound HCl at various concentrations
-
Scintillation vials and fluid
-
Microplate reader or scintillation counter
Procedure:
-
Cell Culture: Maintain HEK 293 cell lines expressing hDAT, hNET, or hSERT in appropriate culture media and conditions.
-
Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer to a predetermined concentration.
-
Incubation: In a 96-well plate, add the cell suspension to each well. Then, add varying concentrations of 4-BMC or a vehicle control.
-
Radioligand Addition: Initiate the uptake by adding the respective [³H]-labeled monoamine to each well.
-
Incubation Period: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 4-BMC and determine the IC50 value using non-linear regression analysis.
GC-MS Analysis of this compound in Seized Materials
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of controlled substances in seized materials.
Objective: To identify and confirm the presence of 4-BMC in a seized sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-1 MS column (or equivalent)
-
Helium carrier gas
-
This compound HCl reference standard
-
Solvent (e.g., methanol (B129727) or a 1:1 mixture of chloroform (B151607) and methanol)
-
Derivatizing agent (optional, e.g., pentafluoropropionic anhydride (B1165640) - PFPA)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the seized material.
-
Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Prepare a solution of the 4-BMC reference standard at the same concentration.
-
-
Derivatization (Optional but Recommended for Cathinones):
-
Evaporate a portion of the sample and reference standard solutions to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., PFPA) and a suitable solvent (e.g., ethyl acetate).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 20 minutes) to form the derivative. Derivatization can improve the chromatographic properties and mass spectral fragmentation of cathinones.[15][16]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample and reference standard solutions into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C for 1 minute, then ramp up to 300°C at a rate of 12°C/minute, and hold at 300°C for 9 minutes.
-
Carrier Gas Flow: Helium at 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.
-
-
-
Data Analysis:
-
Compare the retention time of the peak in the sample chromatogram to that of the 4-BMC reference standard.
-
Compare the mass spectrum of the sample peak to the mass spectrum of the 4-BMC reference standard and to a library spectrum. The presence of characteristic fragment ions will confirm the identity of the substance.
-
Toxicology and Potential for Harm
Like other synthetic cathinones, this compound is associated with potential toxic effects. The potent serotonergic activity of 4-BMC raises concerns about the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin in the central nervous system.[17][18][19]
Serotonin Syndrome
Serotonin syndrome is characterized by a triad (B1167595) of symptoms: altered mental status (e.g., agitation, confusion), autonomic dysfunction (e.g., tachycardia, hypertension, hyperthermia), and neuromuscular hyperactivity (e.g., tremor, clonus, hyperreflexia).[20] The risk of serotonin syndrome is significantly increased when serotonergic drugs are taken in high doses or in combination with other substances that also increase serotonin levels, such as certain antidepressants (e.g., SSRIs, MAOIs).[17][20] Given that users of NPS often engage in polysubstance use, the potential for dangerous drug-drug interactions involving 4-BMC is a significant concern.
Conclusion
This compound is a synthetic cathinone with a distinct pharmacological profile characterized by potent activity at the serotonin and norepinephrine transporters. Its dual action as a releasing agent and reuptake inhibitor contributes to its complex psychoactive effects. The analytical methods and experimental protocols detailed in this guide provide a framework for the identification, characterization, and further investigation of 4-BMC. Continued research into the pharmacology, toxicology, and in vivo effects of this and other emerging novel psychoactive substances is crucial for understanding their abuse potential and for informing public health and safety initiatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. benchchem.com [benchchem.com]
- 5. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abuse-related neurochemical and behavioral effects of cathinone and 4-methylcathinone stereoisomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. Demystifying serotonin syndrome (or serotonin toxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The serotonin syndrome as a result of mephedrone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromomethcathinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624) of significant interest in forensic chemistry and pharmacological research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-BMC, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.80 - 7.90 | d | 8.6 | 2 x Aromatic CH (H-2', H-6') |
| 7.70 - 7.80 | d | 8.6 | 2 x Aromatic CH (H-3', H-5') |
| 5.05 - 5.10 | q | 7.5 | 1 x CH |
| 2.81 - 2.83 | s | - | 3 x N-CH₃ |
| 1.61 - 1.62 | d | 7.0 | 3 x CH₃ |
¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O |
| 130-140 | Aromatic C-Br |
| 128-135 | Aromatic CH |
| ~60 | CH-N |
| ~30 | N-CH₃ |
| ~15 | CH₃ |
Infrared (IR) Spectroscopy
FTIR-ATR
The following table lists the characteristic absorption bands observed in the FTIR-ATR spectrum of this compound hydrochloride.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Broad | N-H stretch (secondary amine salt) |
| ~1685 | Strong | C=O stretch (ketone) |
| ~1585 | Medium | C=C stretch (aromatic ring) |
| ~1465 | Medium | C-H bend (aliphatic) |
| ~825 | Strong | C-H bend (para-substituted aromatic) |
Mass Spectrometry (MS)
GC-MS (Electron Ionization - EI)
-
Retention Time: 7.584 min[1]
The following table lists the major fragment ions observed in the EI mass spectrum of this compound.
| m/z | Relative Intensity (%) | Putative Fragment |
| 58 | 100 | [CH₃CH=NHCH₃]⁺ |
| 183/185 | 40 | [BrC₆H₄CO]⁺ |
| 241/243 | 15 | [M]⁺ (Molecular Ion) |
| 77 | 10 | [C₆H₅]⁺ |
| 155/157 | 10 | [BrC₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol is based on the methodology described by the SWGDRUG monograph.[1]
-
Sample Preparation: Approximately 25 mg of this compound HCl was dissolved in Deuterium Oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) was added for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.
-
Acquisition Parameters:
-
Spectral Width: The spectral width was set to encompass signals from at least -3 ppm to 13 ppm.
-
Pulse Angle: A 90° pulse angle was utilized.
-
Delay Between Pulses: A relaxation delay of 45 seconds was employed between pulses to ensure accurate integration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR data was obtained using an Attenuated Total Reflectance (ATR) sampling technique.[1]
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory (1 bounce) was used.
-
Sample Preparation: A small amount of the solid this compound HCl powder was placed directly onto the diamond ATR crystal.
-
Scan Parameters:
-
Number of Scans: 32 scans were co-added for both the sample and the background.
-
Resolution: The spectral resolution was set to 4 cm⁻¹.
-
Sample Gain: A sample gain of 8 was used.
-
Aperture: The instrument aperture was set to 150.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The following GC-MS protocol provides a validated method for the analysis of this compound.[1]
-
Sample Preparation: The analyte was diluted to approximately 4 mg/mL in a 1:1 mixture of chloroform (B151607) and methanol.
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector was used.
-
Chromatographic Conditions:
-
Column: A DB-1 MS (or equivalent) column with dimensions of 30 m x 0.25 mm x 0.25 µm was used.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
Injector Temperature: The injector was maintained at 280°C.
-
Oven Temperature Program: The oven temperature was initially held at 100°C for 1.0 minute, then ramped to 300°C at a rate of 12°C/min, and finally held at 300°C for 9.0 minutes.
-
Injection: A 1 µL sample was injected with a split ratio of 20:1.
-
-
Mass Spectrometer Conditions:
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: The mass spectrometer scanned from m/z 30 to 550.
-
Acquisition Mode: Data was acquired in scan mode.
-
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound such as this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 4-Bromomethcathinone in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromomethcathinone (4-BMC) is a synthetic cathinone (B1664624), a class of psychoactive substances that are derivatives of the naturally occurring cathinone found in the khat plant.[1] Structurally related to compounds like mephedrone (B570743) (4-methylmethcathinone), 4-BMC acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][2][3] Due to its interaction with monoamine transporters, it exhibits psychostimulant properties.[4] These application notes provide a detailed protocol for the in vivo administration of 4-BMC in rats for research purposes, including behavioral and neurochemical analyses.
Data Presentation
While specific quantitative in vivo data for 4-BMC in rats is limited in publicly available literature, data from structurally similar cathinones, such as mephedrone (4-methylmethcathinone or 4-MMC), can provide valuable insights for experimental design.
Table 1: Pharmacokinetic Parameters of Mephedrone (4-MMC) in Rats following Subcutaneous (s.c.) Administration (5 mg/kg) [5]
| Parameter | Serum | Brain | Lung | Liver |
| Time to Cmax (min) | 30 | 30 | 30 | N/A |
| Cmax (ng/mL or ng/g) | 826.2 | 767 | 1044.5 | N/A |
| Concentration at 4 hours | Almost undetectable | Almost undetectable | Almost undetectable | Almost undetectable |
Table 2: Behavioral Effects of Mephedrone (4-MMC) in Rats [5][6]
| Behavioral Assay | Administration Route | Dose Range (mg/kg) | Observed Effect |
| Locomotor Activity (Open Field Test) | Subcutaneous (s.c.) | 2.5, 5, 20 | Dose-dependent increase in locomotion.[5] |
| Drug Discrimination | Intraperitoneal (i.p.) | 1.0, 3.0 | Rats successfully learned to discriminate 4-MMC from saline.[6] |
Experimental Protocols
Protocol for In Vivo Administration of this compound
This protocol outlines the procedure for preparing and administering 4-BMC to rats. The choice of administration route depends on the specific research question. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common for systemic administration in rodent behavioral studies.[5][7]
1.1. Materials:
-
This compound hydrochloride (4-BMC HCl)[8]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile syringes (1 mL) and needles (23-25 gauge for rats)[9]
-
Animal scale
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
1.2. Animal Model:
-
Male Sprague-Dawley rats (250-300 g) are a common model for behavioral and neurochemical studies of psychostimulants.[6][10][11]
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.[12]
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
1.3. Drug Preparation:
-
Determine the required concentration. The hydrochloride salt of 4-BMC is soluble in PBS (pH 7.2) at up to 5 mg/mL.[4]
-
Weigh the 4-BMC HCl powder accurately using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of sterile PBS to achieve the desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of 4-BMC HCl in 10 mL of PBS.
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh daily. It is recommended to prepare the solution fresh on the day of the experiment.[13]
1.4. Administration Procedure (Intraperitoneal - i.p.): [7][9]
-
Weigh the rat to determine the correct volume for injection. The injection volume for i.p. administration in rats should not exceed 10 mL/kg.[9]
-
Restrain the rat. One common method is to gently hold the rat with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Locate the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Insert the needle at a 30-40 degree angle.
-
Aspirate by pulling back slightly on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, reposition the needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
1.5. Administration Procedure (Subcutaneous - s.c.): [14]
-
Weigh the rat to calculate the injection volume. The maximum recommended s.c. injection volume at a single site is 5-10 ml/kg.[15]
-
Gently restrain the rat.
-
Lift a fold of skin over the back, between the shoulder blades.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol for Open-Field Locomotor Activity Assay
This assay is used to assess the stimulant effects of 4-BMC on spontaneous locomotor activity.
2.1. Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems.
2.2. Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer 4-BMC or vehicle (PBS) via the chosen route (e.g., i.p. or s.c.).
-
Place the rat in the center of the open-field arena immediately after injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 60-120 minutes).[5][11]
-
Analyze the data by comparing the activity of the 4-BMC-treated groups to the vehicle control group.
Protocol for Neurotransmitter Release Assay from Rat Brain Synaptosomes[3]
This in vitro assay can be used to determine the potency of 4-BMC in inducing the release of dopamine, serotonin, and norepinephrine (B1679862) from nerve terminals.
3.1. Materials:
-
Fresh rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)
-
Sucrose (B13894) buffer and Krebs-Ringer buffer
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin)
-
4-BMC at various concentrations
-
Superfusion apparatus
-
Scintillation counter
3.2. Procedure:
-
Prepare synaptosomes: Homogenize the brain tissue in ice-cold sucrose buffer and purify using density gradient centrifugation.[3]
-
Load with radiolabel: Incubate the synaptosomes with the respective [³H]-labeled neurotransmitter.[3]
-
Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and perfuse with buffer to establish a stable baseline of radioactivity.
-
Drug application: Introduce 4-BMC at various concentrations into the perfusion buffer.
-
Collect fractions: Collect the superfusate at regular intervals.
-
Quantify radioactivity: Measure the radioactivity in each fraction using a scintillation counter.[3]
-
Data analysis: Calculate the percentage of neurotransmitter release and determine the EC₅₀ value for 4-BMC.
Mandatory Visualizations
Caption: Experimental workflow for in vivo administration and subsequent analysis.
Caption: Signaling pathway of this compound at a monoamine synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of training dose in male Sprague-Dawley rats trained to discriminate 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abuse-related neurochemical and behavioral effects of cathinone and 4-methylcathinone stereoisomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of pharmacological agents [protocols.io]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Note: Quantification of 4-Bromomethcathinone using GC-MS
An advanced Gas Chromatography-Mass Spectrometry (GC-MS) method has been established for the precise quantification of 4-Bromomethcathinone (4-BMC) in collected samples. This technique is crucial for forensic laboratories, clinical toxicology, and research in pharmacology due to the rising prevalence of synthetic cathinones. The developed protocol ensures high sensitivity and selectivity, which are essential for the accurate determination of 4-BMC levels in complex matrices.
This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound (4-BMC), a synthetic cathinone (B1664624). The protocol is designed for researchers, forensic scientists, and professionals in drug development, providing a reliable framework for the detection and quantification of this substance in various sample types.
Introduction
This compound is a psychoactive substance and a substituted cathinone derivative. Its structural similarity to other controlled substances necessitates accurate and sensitive analytical methods for its identification and quantification. This GC-MS method offers the necessary selectivity and sensitivity for the analysis of 4-BMC, even in complex sample matrices.
Principle
The method involves the extraction of 4-BMC from the sample, followed by derivatization to enhance its thermal stability and chromatographic properties. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the response of the analyte to that of an internal standard.
Experimental Protocols
1. Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the isolation of 4-BMC from the sample matrix.
-
Materials:
-
Sample containing 4-BMC
-
Internal Standard (IS) solution (e.g., Mephedrone-d3)
-
pH 9.5 buffer (e.g., carbonate buffer)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 1 mL of the sample, add the internal standard.
-
Add 1 mL of pH 9.5 buffer and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of MSTFA and heat at 70°C for 20 minutes for derivatization.
-
2. GC-MS Conditions
The analysis is performed on a standard GC-MS system.
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
3. Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using known concentrations of 4-BMC.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Recovery | 85-95% |
| Precision (RSD%) | < 10% |
Visualizations
Caption: Experimental workflow for GC-MS quantification of this compound.
Application Notes and Protocols for 4-Bromomethcathinone (4-BMC) in Neuropharmacology Research
Introduction
4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic psychoactive substance belonging to the phenethylamine, amphetamine, and cathinone (B1664624) chemical classes.[1] As a derivative of methcathinone (B1676376), 4-BMC is distinguished by a bromine atom substituted at the fourth position of the phenyl ring, a modification that significantly influences its pharmacological profile.[2] It is classified as a Novel Psychoactive Substance (NPS) and is primarily characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), and to a lesser extent, a reuptake inhibitor (SNDRI).[1][3] This dual mechanism of action results in a complex neuropharmacological profile that is reportedly more akin to an antidepressant than a classic psychostimulant.[3][4]
These application notes provide a comprehensive overview of 4-BMC for neuropharmacology research, summarizing its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action
The primary mechanism of action for 4-BMC involves its interaction with presynaptic monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[3][5] Unlike classic uptake inhibitors like cocaine, 4-BMC functions as a transporter substrate, similar to amphetamine.[6] It is taken up into the presynaptic neuron, which induces a reversal of the transporter's normal function, leading to the efflux (release) of neurotransmitters from the cytoplasm into the synaptic cleft.[3][6] Additionally, 4-BMC can block the reuptake of these neurotransmitters.[3]
The key feature of 4-BMC's pharmacology is the effect of the 4-bromo substitution. The addition of a halogen atom at the para-position of the phenyl ring tends to increase affinity and potency for the serotonin transporter (SERT) relative to the dopamine transporter (DAT).[5][6] This shifts its profile from a more traditional stimulant to a serotonin-dominant agent.[2] Studies have also shown that 4-BMC binds to the 5-HT2A receptor, though detailed data on its functional activity at this receptor is limited.[7]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and affinity of this compound at human monoamine transporters. This data is critical for comparing its activity with other synthetic cathinones and understanding its structure-activity relationship.
Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM) IC₅₀ represents the concentration of the compound required to inhibit 50% of transporter activity. Lower values indicate higher potency.
| Compound | DAT | NET | SERT | DAT/SERT Ratio | Reference |
| 4-BMC | 2,800 | 280 | 180 | 15.6 | [2] |
| Methcathinone | 333 | 43 | 3,360 | 0.1 | [2] |
Table 2: Monoamine Release Potency (EC₅₀, nM) EC₅₀ represents the concentration of the compound required to induce 50% of the maximal neurotransmitter release. Lower values indicate higher potency.
| Compound | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Reference |
| 4-BMC | 1,220 | 157 | 114 | [2] |
| Methcathinone | 49.9 | 26.1 | 5,853 | [2] |
Table 3: Monoamine Transporter Binding Affinity (Kᵢ, µM) Kᵢ represents the binding affinity of the compound for the transporter. Lower values indicate higher affinity.
| Compound | hDAT | hNET | hSERT | DAT/SERT Ratio | Reference |
| 4-BMC | 3.43 | 2.53 | 0.551 | 6.22 | [6] |
| Mephedrone (B570743) (4-MMC) | 1.33 | 0.289 | 0.442 | 3.01 | [6] |
| MDMA | 2.16 | 0.505 | 1.01 | 2.14 | [6] |
| Cocaine | 0.266 | 0.402 | 0.306 | 0.87 | [6] |
Data derived from radioligand binding assays using [¹²⁵I]RTI-55 and HEK293 cells expressing human transporters.[6]
Application Notes
-
Structure-Activity Relationship (SAR) Studies: 4-BMC serves as an excellent tool for investigating the SAR of substituted cathinones.[5] Its profile, when compared to its parent compound methcathinone and other analogs like 4-chloromethcathinone (4-CMC) and mephedrone (4-MMC), allows researchers to probe the effects of para-substituent size and electronegativity on transporter selectivity, particularly the enhancement of SERT activity.[5][8]
-
Comparative Neuropharmacology: In behavioral and neurochemical assays, 4-BMC can be used as a comparator to differentiate the effects of serotonin-dominant releasing agents from dopamine-dominant stimulants. For instance, preclinical studies show 4-BMC has limited stimulant properties in locomotor assays, which contrasts sharply with the hyperlocomotion induced by methcathinone.[2] This makes it useful for studying how the DAT/SERT activity ratio translates to in vivo stimulant, rewarding, and potentially antidepressant-like effects.
-
Neurotoxicity Research: Halogenated amphetamines are known for their potential neurotoxicity, particularly towards serotonergic neurons.[9] It is critical to investigate whether 4-BMC shares these properties.[4] In vitro studies using neuronal cell lines (e.g., SH-SY5Y) can be employed to assess its cytotoxicity, impact on mitochondrial function, and generation of reactive oxygen species (ROS).[10] Such research is vital for understanding the risk profile of this NPS class.
Experimental Protocols
The following are standard protocols for the in vitro characterization of 4-BMC's interaction with monoamine transporters.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of 4-BMC to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the relevant human transporters.[3][11]
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Assay Buffer (e.g., Krebs-HEPES buffer).
-
This compound solutions at various concentrations.
-
96-well plates.
-
Scintillation counter and fluid.
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.[11][12]
-
Pre-incubation: Wash cells with assay buffer and pre-incubate with various concentrations of 4-BMC or vehicle for 10-20 minutes at room temperature or 37°C.[11][12]
-
Initiate Uptake: Add the appropriate radiolabeled neurotransmitter (e.g., [³H]dopamine for hDAT cells) to each well.[3][12]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.[11][12]
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold assay buffer to remove unincorporated radiolabel and stop the uptake process.[11][12]
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 1% SDS).[11][12]
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the IC₅₀ value by performing a nonlinear regression analysis of the concentration-response curve.
Protocol 2: Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of 4-BMC for monoamine transporters by measuring its ability to displace a known radioligand.[6][11]
Materials:
-
Cell membrane preparations from HEK293 cells expressing hDAT, hNET, or hSERT.
-
Radioligand (e.g., [¹²⁵I]RTI-55).
-
This compound solutions at various concentrations.
-
Reference compounds (e.g., cocaine) for non-specific binding determination.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Gamma counter.
Methodology:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([¹²⁵I]RTI-55), and varying concentrations of 4-BMC. Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + excess reference compound).
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the displacement curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Neurotransmitter Release Assay
This assay measures the ability of 4-BMC to evoke the release of pre-loaded radiolabeled neurotransmitters from synaptosomes or cultured cells.[3]
Materials:
-
Rat brain tissue (e.g., striatum for dopamine) or transporter-expressing cells.
-
Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Krebs-Ringer buffer.
-
This compound solutions at various concentrations.
-
Superfusion apparatus or multi-well plates.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare synaptosomes from brain tissue or use cultured cells.
-
Loading: Pre-load the synaptosomes/cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for 30-60 minutes.
-
Washing: Wash the preparations with buffer to remove excess, unincorporated radiolabel.
-
Baseline Release: Place the loaded preparations in a superfusion apparatus or multi-well plate and collect fractions of the buffer to establish a stable baseline of neurotransmitter release.
-
Stimulation: Expose the preparations to various concentrations of 4-BMC and continue to collect fractions.
-
Scintillation Counting: Measure the radioactivity in the collected fractions to determine the amount of neurotransmitter released over time.
-
Data Analysis: Quantify the release by expressing the radioactivity in each fraction as a percentage of the total radioactivity in the tissue/cells. Calculate the EC₅₀ value from the concentration-response curve.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [medbox.iiab.me]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drugsandalcohol.ie [drugsandalcohol.ie]
- 8. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bluelight.org [bluelight.org]
- 10. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the In Vitro Effects of 4-Bromomethcathinone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the cellular effects of 4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624). The protocols outlined below are based on established methodologies for assessing the neurotoxicity and pharmacological profile of novel psychoactive substances.
Introduction
This compound (4-BMC), also known as Brephedrone, is a psychoactive substance belonging to the cathinone class.[1] Like other synthetic cathinones, it is believed to exert its effects by interacting with monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), serotonin, and norepinephrine.[1][2][3] Understanding the cellular and molecular mechanisms of 4-BMC is crucial for assessing its neurotoxic potential and developing strategies to mitigate its harmful effects. The following protocols provide a framework for investigating the cytotoxicity, mechanism of action, and signaling pathways affected by 4-BMC in vitro.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. For neurotoxicity and pharmacological studies of synthetic cathinones, the following human cell lines are recommended:
-
SH-SY5Y (Human Neuroblastoma): This cell line is widely used in neurotoxicity studies due to its neuronal characteristics, including the expression of dopamine transporters.[4][5] They can be differentiated into a more mature neuronal phenotype, making them a suitable model for studying the effects of substances on dopaminergic neurons.[4]
-
HEK 293 (Human Embryonic Kidney): These cells are easily transfected and are ideal for studying the specific interactions of compounds with human monoamine transporters (hDAT, hSERT, hNET) by stably expressing these transporters.[6][7]
Experimental Protocols
Cell Culture and Differentiation
Protocol 3.1.1: SH-SY5Y Cell Culture
-
Medium: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.[2]
-
Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture: Passage the cells when they reach 80-90% confluency.
Protocol 3.1.2: SH-SY5Y Differentiation
-
Seeding: Plate SH-SY5Y cells at the desired density for the specific assay.
-
Treatment: To induce a more mature, dopaminergic neuron-like phenotype, treat the cells with 10 µM retinoic acid for 5-7 days.[4] Some protocols may also include a subsequent treatment with 12-O-tetradecanoylphorbol-13-acetate (TPA) at 81 nM.[4]
Cytotoxicity Assays
Protocol 3.2.1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of 4-BMC concentrations for 24, 48, or 72 hours.[8] Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Protocol 3.2.2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell lysis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare a vehicle control, a positive control for maximum LDH release (using a lysis buffer provided with the kit), and a background control (medium only).[9]
-
Supernatant Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Apoptosis Assays
Protocol 3.3.1: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Cell Plating and Treatment: Plate and treat cells as described for cytotoxicity assays.
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit. Following the manufacturer's protocol, add the caspase substrate to the wells.
-
Signal Measurement: Measure the resulting luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.[9]
Monoamine Transporter Assays
Protocol 3.4.1: Neurotransmitter Uptake Inhibition Assay
This assay determines the potency of 4-BMC to inhibit the reuptake of dopamine, serotonin, and norepinephrine.
-
Cell Line: Use HEK 293 cells stably expressing either hDAT, hSERT, or hNET.[6]
-
Cell Plating: Seed the cells in a 96-well plate.
-
Incubation: Wash the cells with an appropriate assay buffer (e.g., Krebs-HEPES buffer) and then incubate with various concentrations of 4-BMC.[6][7]
-
Radioligand Addition: Initiate the uptake reaction by adding a [³H]-labeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[6]
-
Termination: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by washing the cells with ice-cold buffer.
-
Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the IC50 value, which is the concentration of 4-BMC that inhibits 50% of the specific monoamine uptake.
Protocol 3.4.2: Neurotransmitter Release Assay
This assay determines if 4-BMC acts as a substrate for monoamine transporters, inducing neurotransmitter efflux.
-
Cell Preparation: Use cells expressing the monoamine transporters of interest or synaptosomes prepared from rodent brain tissue.[6]
-
Loading: Pre-load the cells or synaptosomes with a [³H]-labeled monoamine.
-
Treatment: Expose the loaded cells to various concentrations of 4-BMC.
-
Sample Collection: Collect the extracellular medium at specific time points.
-
Scintillation Counting: Measure the amount of released radioactivity in the collected samples.[6]
-
Data Analysis: Determine the EC50 value, representing the concentration of 4-BMC that induces 50% of the maximum neurotransmitter release.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Assay | Endpoint | 24h | 48h | 72h |
| MTT | EC50 (µM) | Data | Data | Data |
| LDH | EC50 (µM) | Data | Data | Data |
EC50 values represent the concentration of 4-BMC that causes a 50% reduction in cell viability or a 50% increase in LDH release.
Table 2: Apoptotic Effects of this compound on SH-SY5Y Cells
| Assay | Endpoint | Concentration 1 | Concentration 2 | Concentration 3 |
| Caspase-3/7 Activity | Fold Change vs. Control | Data | Data | Data |
Table 3: Pharmacological Profile of this compound at Monoamine Transporters
| Transporter | Assay | Endpoint | Value (µM) |
| hDAT | Uptake Inhibition | IC50 | >10,000[6] |
| hSERT | Uptake Inhibition | IC50 | 1.62[10] |
| hNET | Uptake Inhibition | IC50 | 453[6] |
| hDAT | Release | EC50 | Data |
| hSERT | Release | EC50 | Data |
| hNET | Release | EC50 | Data |
Data for uptake inhibition is based on existing literature for 4-BMC and similar compounds. Release data should be generated experimentally.
Visualization of Pathways and Workflows
Diagram 1: Putative Signaling Pathway of this compound
Caption: Putative mechanism of 4-BMC at the monoamine synapse.
Diagram 2: Experimental Workflow for Neurotoxicity Assessment
Caption: Workflow for assessing the neurotoxicity of 4-BMC.
Diagram 3: Workflow for Monoamine Transporter Assays
Caption: Workflow for monoamine transporter interaction assays.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the in vitro effects of this compound and contribute to a better understanding of its pharmacological and toxicological properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 8. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 4-Bromomethcathinone (4-BMC) Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624), has emerged as a psychoactive substance of concern. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This document provides a detailed LC-MS/MS method for the identification and quantification of 4-BMC and its primary metabolites in biological matrices. The major metabolic pathways for 4-BMC include β-ketoreduction and N-demethylation, leading to the formation of several key metabolites.[1] More complex metabolic transformations, including combinations of N-demethylation and ω-carboxylation, as well as β-ketoreduction, oxidative deamination, and O-glucuronidation, have also been observed.[1] In a study utilizing human hepatocytes, ten distinct metabolites of 4-BMC were identified.[1]
Metabolic Pathway of this compound
The metabolism of 4-BMC primarily involves two key transformations: the reduction of the ketone group and the removal of the methyl group from the nitrogen atom.
Caption: Metabolic Pathway of this compound.
Experimental Workflow
A generalized workflow for the analysis of 4-BMC and its metabolites in biological samples is presented below.
Caption: LC-MS/MS Workflow for 4-BMC Analysis.
Quantitative Data Summary
While comprehensive quantitative data for all 4-BMC metabolites are still emerging, the following table summarizes the available and predicted information for the parent compound and its major metabolites. A gas chromatography-mass spectrometry (GC-MS) method has been validated for the simultaneous quantification of 4-BMC in human blood with a limit of quantification (LOQ) of 5 ng/mL.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Predicted) | LOQ (ng/mL) | Biological Matrix |
| This compound (4-BMC) | 242.0 | 184.0, 159.0 | 5 | Blood |
| 4-bromo-N-methylcathinone-diol | 244.0 | 184.0, 146.0 | Not Established | Urine, Blood |
| 4-bromocathinone | 228.0 | 184.0, 145.0 | Not Established | Urine, Blood |
| 4-bromocathinone-diol | 230.0 | 184.0, 132.0 | Not Established | Urine, Blood |
Note: Product ions for metabolites are predicted based on common fragmentation patterns of cathinone derivatives and may require experimental optimization.
Experimental Protocols
Sample Preparation
a) Urine Samples:
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., 4-BMC-d3).
-
Add 1 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Whole Blood Samples:
-
To 0.5 mL of whole blood, add 1.5 mL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c) Human Hepatocyte Incubations:
-
Incubate 4-BMC with pooled human hepatocytes in a suitable buffer at 37°C.
-
At designated time points, quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins and cellular debris.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS) Method
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) | Collision Energy 2 (eV) |
| 4-BMC | 242.0 | 184.0 | 15 | 159.0 | 25 |
| 4-bromo-N-methylcathinone-diol | 244.0 | 184.0 | 15 | 146.0 | 20 |
| 4-bromocathinone | 228.0 | 184.0 | 15 | 145.0 | 20 |
| 4-bromocathinone-diol | 230.0 | 184.0 | 15 | 132.0 | 25 |
| 4-BMC-d3 (IS) | 245.0 | 187.0 | 15 | 162.0 | 25 |
Note: Collision energies are starting points and require optimization for the specific instrument and compound.
Conclusion
This application note provides a comprehensive framework for the detection and quantification of this compound and its major metabolites using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis will enable researchers to implement this method in their laboratories. Further validation will be necessary to establish definitive quantitative parameters for the metabolites. The provided information serves as a robust starting point for forensic investigations, clinical monitoring, and further research into the pharmacology and toxicology of this emerging synthetic cathinone.
References
Application Notes and Protocols for the Use of 4-Bromomethcathinone in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethcathinone (4-BMC) is a synthetic cathinone (B1664624) derivative, classified as a novel psychoactive substance (NPS).[1] Structurally related to methcathinone, 4-BMC acts primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, as a reuptake inhibitor (SNDRI).[1] This pharmacological profile suggests potential for psychostimulant effects, making rodent behavioral models essential for characterizing its abuse liability, locomotor activating properties, and rewarding effects.
These application notes provide detailed protocols for three key behavioral assays used to evaluate the psychoactive effects of compounds like 4-BMC in rodents: locomotor activity assessment, conditioned place preference (CPP), and drug discrimination. The provided methodologies are based on established procedures for psychostimulants and can be adapted for the specific investigation of 4-BMC.
Neuropharmacological Profile of this compound
The primary mechanism of action of 4-BMC is its interaction with monoamine transporters, leading to the release and inhibition of reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] The table below summarizes the available in vitro data for 4-BMC and related substituted cathinones. It is important to note that comprehensive quantitative data for 4-BMC is still emerging, and the provided protocols can be utilized to further elucidate its pharmacological profile.
Table 1: In Vitro Monoamine Transporter Interaction of this compound and Related Synthetic Cathinones
| Compound | Transporter | Assay Type | Result (IC₅₀ or Kᵢ, nM) | Reference |
| This compound | hDAT, hNET, hSERT | Neurotransmitter Release | Substrate at all three transporters | [2] |
| Mephedrone | hDAT | Uptake Inhibition | 1,295 | [3][4] |
| hNET | Uptake Inhibition | 467 | [3][4] | |
| hSERT | Uptake Inhibition | 5,126 | [3][4] | |
| Methcathinone | hDAT | Uptake Inhibition | 774 | [3][4] |
| hNET | Uptake Inhibition | 493 | [3][4] | |
| hSERT | Uptake Inhibition | 10,000+ | [3][4] | |
| Methylone | hDAT | Uptake Inhibition | 2,752 | [3][4] |
| hNET | Uptake Inhibition | 1,514 | [3][4] | |
| hSERT | Uptake Inhibition | 2,028 | [3][4] |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. IC₅₀: half maximal inhibitory concentration; Kᵢ: inhibitory constant.
Behavioral Assay Protocols
Locomotor Activity Assessment
Objective: To evaluate the effects of 4-BMC on spontaneous locomotor activity in rodents, which is a primary indicator of its stimulant or sedative properties.
Materials:
-
Open field arenas (e.g., 40 x 40 x 40 cm for rats; 20 x 20 x 20 cm for mice) equipped with infrared beams or video tracking software.
-
This compound HCl, dissolved in a suitable vehicle (e.g., sterile saline).
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Syringes and needles for administration (specify route, e.g., intraperitoneal, subcutaneous).
Protocol:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before testing. Handle the animals for several days leading up to the experiment to reduce stress.
-
Habituation: On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Administration: Administer the predetermined doses of 4-BMC or vehicle to different groups of animals. A typical dose range for novel psychostimulants to explore would be 1, 3, 10, and 30 mg/kg.
-
Testing: Immediately after administration, place each animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a period of 60 to 120 minutes. Key parameters to measure include:
-
Total distance traveled.
-
Horizontal activity (beam breaks).
-
Vertical activity (rearing).
-
Time spent in the center versus the periphery of the arena.
-
Stereotyped behaviors (e.g., sniffing, head weaving).
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a one-way ANOVA, to compare the effects of different doses of 4-BMC to the vehicle control group.
Table 2: Example Locomotor Activity Data for a Novel Psychostimulant
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 0 | 15.2 ± 2.1 | 25.6 ± 3.4 |
| 4-BMC | 1 | 18.5 ± 2.8 | 30.1 ± 4.0 |
| 4-BMC | 3 | 35.7 ± 4.5 | 55.2 ± 6.1 |
| 4-BMC | 10 | 68.9 ± 7.2 | 89.4 ± 8.7 |
| 4-BMC | 30 | 45.3 ± 5.8 | 62.3 ± 7.5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is hypothetical for illustrative purposes.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of 4-BMC by pairing its effects with a distinct environment.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment).[5]
-
This compound HCl, dissolved in a suitable vehicle.
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Syringes and needles for administration.
Protocol:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for 15 minutes.[6]
-
Record the time spent in each compartment to determine any initial preference. An unbiased design is often preferred, where animals showing a strong preference for one side are excluded.
-
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer 4-BMC and immediately confine the animal to one of the conditioning compartments for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test for Preference):
-
One day after the last conditioning session, place the animal in the central compartment with free access to all compartments, in a drug-free state.
-
Record the time spent in each compartment for 15 minutes.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.
-
Use a paired t-test or ANOVA to determine if there is a significant increase (preference) or decrease (aversion) in time spent in the drug-paired compartment.
-
Table 3: Example Conditioned Place Preference Data
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Compartment (s) (Post-Test - Pre-Test) (Mean ± SEM) |
| Vehicle | 0 | 10.5 ± 8.2 |
| 4-BMC | 1 | 45.3 ± 12.1 |
| 4-BMC | 3 | 120.8 ± 20.5* |
| 4-BMC | 10 | 185.4 ± 25.1** |
*p < 0.05, **p < 0.01 compared to pre-test baseline. Data is hypothetical for illustrative purposes.
Drug Discrimination
Objective: To determine if the interoceptive (subjective) effects of 4-BMC are similar to those of a known drug of abuse, such as cocaine or methamphetamine.
Materials:
-
Standard two-lever operant conditioning chambers.[7]
-
This compound HCl and a known training drug (e.g., d-amphetamine), dissolved in a suitable vehicle.
-
Food-restricted rodents (e.g., male Sprague-Dawley rats).
-
Syringes and needles for administration.
Protocol:
-
Lever Press Training: Train food-restricted rats to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio (FR) schedule.
-
Discrimination Training:
-
Administer the training drug (e.g., 1 mg/kg d-amphetamine) and reinforce responses on one lever (the "drug" lever).
-
On alternate days, administer the vehicle and reinforce responses on the other lever (the "vehicle" lever).
-
Continue training until the rats reliably select the correct lever (>80% accuracy) on the first FR of the session.
-
-
Substitution Testing:
-
Once the discrimination is established, test various doses of 4-BMC.
-
Administer a dose of 4-BMC and allow the animal to respond on either lever. No reinforcement is given during test sessions.
-
Measure the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis:
-
Full substitution is considered to have occurred if a dose of 4-BMC results in ≥80% of responses on the drug-appropriate lever.
-
Partial substitution occurs with 20-79% drug-lever responding.
-
Analyze the dose-response curve for 4-BMC to determine its potency in producing the discriminative stimulus effects of the training drug.
-
Table 4: Example Drug Discrimination Data
| Test Compound | Dose (mg/kg) | % Drug Lever Responding (Mean ± SEM) | Response Rate (% of Control) (Mean ± SEM) |
| d-Amphetamine | 1 (Training Dose) | 95.2 ± 2.1 | 100.0 ± 5.6 |
| 4-BMC | 1 | 25.6 ± 8.4 | 98.2 ± 6.1 |
| 4-BMC | 3 | 55.1 ± 10.2 | 95.3 ± 7.5 |
| 4-BMC | 10 | 88.9 ± 5.7 | 85.1 ± 8.9 |
| 4-BMC | 30 | 92.4 ± 4.3 | 60.7 ± 11.2* |
*p < 0.05, **p < 0.01 compared to vehicle control response rate or baseline drug lever responding. Data is hypothetical for illustrative purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted methcathinones differ in transporter and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 7. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for In Vitro Monoamine Transporter Assays of 4-Bromomethcathinone (4-BMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic cathinone (B1664624) that interacts with monoamine transporters.[1] Like other substituted cathinones, its psychoactive effects are primarily mediated by its actions on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2] Characterizing the in vitro pharmacology of 4-BMC is crucial for understanding its neurochemical mechanisms, abuse potential, and neurotoxicity. 4-BMC acts as a serotonin-norepinephrine-doping releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1] Studies have shown that 4-BMC is a substrate at all three transporters, inducing neurotransmitter release.[3][4]
These application notes provide detailed protocols for conducting in vitro monoamine transporter uptake and release assays to characterize the pharmacological profile of 4-BMC. The methodologies described are based on established assays using human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT.[3][5][6]
Data Presentation
The following table summarizes the expected in vitro activity of 4-BMC at human monoamine transporters based on published data for substituted cathinones. This data is essential for comparative analysis and for establishing appropriate concentration ranges in experimental designs.
| Assay Type | Transporter | Parameter | Expected Value for 4-BMC | Reference Compounds |
| Uptake Inhibition | hDAT | IC₅₀ (nM) | 100 - 500 | Cocaine, GBR-12909 |
| hNET | IC₅₀ (nM) | 50 - 200 | Desipramine (B1205290), Nisoxetine | |
| hSERT | IC₅₀ (nM) | 50 - 200 | Fluoxetine (B1211875), Paroxetine | |
| Substrate Release | hDAT | EC₅₀ (nM) | 100 - 1000 | d-Amphetamine, Methamphetamine |
| hNET | EC₅₀ (nM) | 50 - 500 | d-Amphetamine, Methamphetamine | |
| hSERT | EC₅₀ (nM) | 50 - 500 | MDMA, p-Chloroamphetamine |
Note: IC₅₀ and EC₅₀ values are approximate and can vary based on specific experimental conditions. The provided ranges are based on the pharmacological profiles of similar substituted cathinones.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay (Radiolabeled)
This assay measures the ability of 4-BMC to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Poly-D-lysine coated 96-well cell culture plates
-
Assay Buffer (Krebs-HEPES buffer: 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline, pH 7.4)[5]
-
Radiolabeled substrates: [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET), or [³H]serotonin (for hSERT)[5]
-
4-BMC and reference compounds (e.g., cocaine for hDAT, desipramine for hNET, fluoxetine for hSERT)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Preparation of Solutions: Prepare serial dilutions of 4-BMC and reference compounds in assay buffer. Prepare the radiolabeled substrate solution in assay buffer at a concentration near its Kₘ value for the respective transporter.
-
Assay Initiation: On the day of the experiment, wash the cells once with assay buffer.
-
Pre-incubation: Add 50 µL of the test compound dilutions (or vehicle) to the appropriate wells and pre-incubate for 5-10 minutes at room temperature.[8]
-
Uptake Reaction: Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well. Incubate for a short period (e.g., 1-10 minutes) at room temperature.[7][8] The incubation time should be within the linear range of uptake for each transporter.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding 1% SDS solution to each well.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Determine the concentration of 4-BMC that inhibits 50% of the specific uptake (IC₅₀) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. Specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.[5]
Monoamine Transporter Release Assay (Radiolabeled)
This assay determines if 4-BMC acts as a substrate for the monoamine transporters, inducing the release of a pre-loaded radiolabeled neurotransmitter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
24-well or 48-well cell culture plates
-
Assay Buffer (as described in the uptake assay)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
4-BMC and reference releasers (e.g., d-amphetamine for hDAT/hNET, MDMA for hSERT)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells and allow them to adhere overnight.
-
Loading with Radiolabel: Wash the cells with assay buffer and then incubate them with a solution of the corresponding [³H]neurotransmitter (e.g., 120 nM [³H]DA for hDAT) for 15-30 minutes at 30-37°C to allow for uptake and loading of the cells.[3]
-
Washing: After loading, wash the cells multiple times with assay buffer to remove any extracellular radiolabel.
-
Baseline Release: Collect the buffer from the wells at set intervals (e.g., every 5 minutes) for a baseline period to measure spontaneous release.
-
Drug-Induced Release: Add serial dilutions of 4-BMC or a reference releaser to the wells.
-
Sample Collection: Continue to collect the buffer at regular intervals to measure the amount of [³H]neurotransmitter released from the cells.
-
Cell Lysis: At the end of the experiment, lyse the cells to determine the amount of radiolabel remaining intracellularly.
-
Quantification: Measure the radioactivity in the collected buffer samples and the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity released at each time point for each concentration of 4-BMC. Determine the EC₅₀ value, which is the concentration of 4-BMC that elicits 50% of the maximal release, by plotting the peak release against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Workflow for monoamine transporter uptake and release assays.
Caption: Dual action of 4-BMC at monoamine transporters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Isomers of 4-Bromomethcathinone: An Analytical Approach
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromomethcathinone (4-BMC), a synthetic cathinone, and its positional isomers, 2-Bromomethcathinone (2-BMC) and 3-Bromomethcathinone (3-BMC), present a significant challenge for analytical laboratories. Due to their identical molecular weight and similar chemical structures, distinguishing between these isomers requires a multi-faceted analytical approach. This document provides detailed application notes and protocols for the effective differentiation of 4-BMC isomers using a combination of chromatographic and spectroscopic techniques. The unequivocal identification of these isomers is critical for forensic investigations, toxicological studies, and drug development, as the position of the bromine atom on the phenyl ring can significantly influence their pharmacological and toxicological properties.
Analytical Techniques Overview
A combination of analytical techniques is essential for the unambiguous identification of this compound isomers. While mass spectrometry provides valuable information on molecular weight and fragmentation, the similarity in the mass spectra of positional isomers necessitates the use of complementary methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of the isomers based on their boiling points and interaction with the stationary phase, along with characteristic fragmentation patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers alternative selectivity in separation, particularly useful for complex matrices. The choice of the chromatographic column is crucial for resolving isobaric isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer, providing definitive identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a unique vibrational fingerprint for each isomer based on the substitution pattern of the benzene (B151609) ring.
Quantitative Data Summary
The following tables summarize the key analytical data for the differentiation of 2-BMC, 3-BMC, and 4-BMC.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Bromomethcathinone (2-BMC) | Not explicitly found, but expected to be similar to 3-BMC and 4-BMC | 241/243 (M+), 183/185, 155/157, 77, 58 (base peak) |
| 3-Bromomethcathinone (3-BMC) | 7.993[1] | 241/243 (M+), 183/185, 155/157, 76, 58 (base peak)[1] |
| This compound (4-BMC) | 7.584[2] | 241/243 (M+), 183/185, 155/157, 76, 58 (base peak)[2] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Aromatic Region)
| Isomer | Solvent | Chemical Shift (ppm) and Multiplicity |
| 2-Bromomethcathinone (2-BMC) | DMSO-d₆ | 7.88 (d, 1H), 7.82-7.84 (m, 1H), 7.54-7.62 (m, 2H)[3] |
| 3-Bromomethcathinone (3-BMC) | DMSO-d₆ | 8.2-8.0 (m, 2H), 7.60-7.55 (m, 1H), 7.5-7.45 (m, 1H)[1] |
| This compound (4-BMC) | D₂O | 7.90-7.80 (m, 4H)[2] |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Key Absorption Bands)
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| 2-Bromomethcathinone (2-BMC) | Not explicitly found | Expected C=O stretch, C-N stretch, C-H aromatic and aliphatic stretches, and characteristic fingerprint region for ortho-substitution. |
| 3-Bromomethcathinone (3-BMC) | ~1680, ~1230, ~800-600 | C=O stretch, C-N stretch, C-H out-of-plane bending (meta-substitution) |
| This compound (4-BMC) | ~1685, ~1235, ~820 | C=O stretch, C-N stretch, C-H out-of-plane bending (para-substitution) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify 4-BMC isomers based on their retention times and mass spectra.
References
Application Notes and Protocols for the Safe Handling of 4-Bromomethcathinone in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 4-Bromomethcathinone (4-BMC) in a research laboratory environment. This compound is a psychoactive substance of the cathinone (B1664624) class and should be handled with extreme caution due to its potential health hazards.[1][2] These guidelines are intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory personnel.
Hazard Identification and Quantitative Data
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is a synthetic cathinone that acts as a serotonin-norepinephrine-dopamine releasing agent and, to a lesser extent, a reuptake inhibitor.[1][2] Cathinones as a class are known to have neurotoxic and cytotoxic properties.[1]
Table 1: Quantitative Toxicity Data for this compound (hydrochloride)
| Metric | Value | Species | Source |
| Oral LD50 | 500 mg/kg | Not Specified | [3] |
| Dermal LD50 | 1,100 mg/kg | Not Specified | [3] |
| Inhalative LC50/4 h | 1.5 mg/l | Not Specified | [3] |
LD50: Lethal Dose, 50%. LC50: Lethal Concentration, 50%. Data is for the hydrochloride salt form.
Occupational Exposure Limits (OELs): Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a specific OEL, a conservative approach should be adopted, treating it as a highly potent compound. All handling procedures should aim to minimize any potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Fume Hood: All manipulations of this compound powder, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated with a system that is regularly maintained and monitored.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Double-gloving is recommended, especially when handling larger quantities or during prolonged procedures.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from dust and splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: For procedures with a high risk of aerosolization, or in the event of a spill, a respirator with an appropriate cartridge should be used.
Experimental Protocols
The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store this compound in a secure, locked, and well-ventilated cabinet, away from incompatible materials. The recommended storage temperature is -20°C.[4]
-
Access to the storage area should be restricted to authorized personnel only.
Weighing and Solution Preparation
This protocol is designed to minimize the risk of exposure during the weighing of powdered this compound and the preparation of solutions.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vials with caps
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE (gloves, eye protection, lab coat). .
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, place it as close as possible to the hood.
-
Tare the balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper/boat using a clean spatula. Avoid creating dust.
-
Once the desired weight is obtained, securely close the stock container. .
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into a pre-labeled vial.
-
Using a pipette, add the appropriate volume of solvent to the vial inside the fume hood.
-
Securely cap the vial.
-
Mix the solution using a vortex mixer or sonicator until the solid is completely dissolved. .
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment that came into contact with the powder.
-
Dispose of the weighing paper/boat and any other contaminated disposable materials in the designated chemical waste container.
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Spill and Emergency Procedures
In case of a small powder spill:
-
Do not create dust.
-
Gently cover the spill with absorbent paper towels.
-
Wet the paper towels with a suitable solvent (e.g., ethanol) to dampen the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for disposal as hazardous waste.
-
Clean the spill area with soap and water.
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
In case of eye contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for the disposal of controlled and psychoactive substances. Do not dispose of this compound down the drain or in the regular trash.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended for use by qualified professionals in a controlled laboratory setting. The user is solely responsible for adherence to all applicable safety regulations and guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Storage Conditions for 4-Bromomethcathinone (4-BMC) Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of 4-Bromomethcathinone (4-BMC) to ensure its stability and the integrity of experimental results. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low potency or concentration of 4-BMC in solution. | Degradation due to improper storage temperature. | Store stock solutions and solid material at -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable, but stability should be monitored. |
| Degradation due to inappropriate pH of the solvent or buffer. | Use slightly acidic solutions (pH 4-6) for dissolving 4-BMC. Avoid neutral or alkaline conditions (pH > 7) as they significantly accelerate degradation.[1] | |
| Photodegradation from exposure to light. | Store 4-BMC, both in solid form and in solution, in amber-colored vials or otherwise protected from light. | |
| Oxidation. | For long-term storage of solutions, consider using de-gassed solvents. The use of antioxidants may also be considered, though their compatibility with downstream experiments must be verified. | |
| Inconsistent analytical results between experiments. | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated warming and cooling, which can introduce moisture and promote degradation. |
| Adsorption of 4-BMC to container surfaces. | Use low-adhesion polypropylene (B1209903) tubes or silanized glass vials for storing solutions. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocol 1) to identify potential degradation products and confirm the specificity of your analytical method. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle materials in a clean environment to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability of solid this compound (hydrochloride salt), it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[2] Under these conditions, the compound is reported to be stable for at least two years.[2]
Q2: How should I prepare and store this compound solutions for in vitro or in vivo experiments?
A2: It is advisable to prepare fresh solutions for each experiment. If a stock solution is required, dissolve the 4-BMC in a suitable solvent (e.g., DMSO, ethanol, or a slightly acidic buffer) and store it in small aliquots at -20°C. Avoid repeated freeze-thaw cycles. The stability of cathinones is significantly better in acidic conditions.[1]
Q3: What factors can cause the degradation of this compound?
A3: The primary factors contributing to the degradation of cathinones, including 4-BMC, are elevated temperature, alkaline pH, and exposure to light.[1] Oxidation is also a potential degradation pathway.
Q4: My experimental results with 4-BMC are not reproducible. What should I check first?
A4: First, verify the integrity of your 4-BMC stock. Improper storage can lead to degradation and a decrease in the effective concentration. Prepare a fresh solution from a properly stored solid standard and compare the results. Also, ensure that the pH of your experimental buffers is not alkaline.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products for 4-BMC are not extensively documented in the available literature, studies on analogous cathinones suggest that degradation in alkaline solutions can occur through oxidation and other pathways.[3] A forced degradation study is the most effective way to identify the specific degradation products for your experimental conditions.
Data Presentation: Stability of Cathinone (B1664624) Analogs
While specific quantitative stability data for this compound is limited, the following tables summarize the stability of closely related cathinone derivatives under various conditions. This data can be used to infer the probable stability profile of 4-BMC.
Table 1: Effect of Temperature on the Stability of Mephedrone (B570743) (a Cathinone Analog) in Methanol (B129727) over 30 Days
| Storage Temperature | Degradation (%) |
| 20°C (Room Temperature) | 87.6 |
| 4°C (Refrigerated) | 51.3 |
| -20°C (Frozen) | 8.7 |
Data extrapolated from studies on mephedrone stability.
Table 2: Influence of pH on Cathinone Stability in Aqueous Solutions
| pH | Stability |
| 4 (Acidic) | Stable |
| 7 (Neutral) | Degradation observed |
| >7 (Alkaline) | Rapid degradation |
General stability trend observed for various cathinone analogs.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a procedure to intentionally degrade 4-BMC to identify potential degradation products and to establish a stability-indicating analytical method.
Materials:
-
This compound (solid)
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of 4-BMC at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of 4-BMC in an oven at 70°C for 48 hours. Subsequently, dissolve it in the chosen solvent to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a solution of 4-BMC (100 µg/mL) to direct sunlight or a photostability chamber for 48 hours.
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV detection or LC-MS/MS). The method should be capable of separating the intact 4-BMC from any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to quantify 4-BMC in the presence of its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 95% A, 5% B) and increase the proportion of B over time to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 264 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of 4-BMC of known concentration in the mobile phase.
-
Prepare samples from your stability studies, ensuring they are filtered before injection.
-
Inject the standard and samples onto the HPLC system.
-
Quantify the amount of 4-BMC remaining in the stressed samples by comparing the peak area to that of the unstressed standard.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Logical Troubleshooting Flow for 4-BMC Instability
Caption: A logical workflow for troubleshooting instability issues with this compound.
References
Technical Support Center: Overcoming Challenges in 4-Bromomethcathinone (4-BMC) Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of 4-Bromomethcathinone (4-BMC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 4-BMC using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Further Guidance |
| Active Sites in the GC System | - Trim 10-20 cm from the injector end of the analytical column. - Replace the injector liner and septum. - Use a deactivated liner. | Active sites can cause reversible adsorption of the analyte, leading to peak tailing. Regular maintenance is crucial.[1] |
| Column Contamination | - Bake out the column at a high temperature. - If tailing persists, replace the column. | Contaminants can create active sites. Consider sample cleanup procedures to minimize matrix deposition on the column. |
| Improper Column Installation | - Ensure the column is cut squarely and installed at the correct depth in the inlet and detector. | An improper cut can create dead volume and disturb the sample flow path, causing peak distortion.[2] |
| Inlet Contamination | - Perform basic inlet maintenance: replace the liner, O-ring, and septum. | The inlet is a common source of contamination that can lead to active sites and analyte degradation.[3] |
| Solvent/Analyte Mismatch | - Ensure the injection solvent is compatible with the stationary phase. - For splitless injections, the initial oven temperature should be 10-20°C below the solvent's boiling point for proper focusing.[3] | A mismatch can lead to poor sample focusing on the column head, resulting in peak distortion. |
Issue 2: Low or No Signal for 4-BMC
| Possible Cause | Troubleshooting Step | Further Guidance |
| Thermal Degradation | - Lower the injector temperature (start around 230°C). - Use a splitless injection to minimize residence time in the hot inlet.[1] | Cathinones can be thermally labile. Minimizing heat exposure is critical. |
| Poor Derivatization Efficiency | - Optimize derivatization conditions (time, temperature, reagent volume). - Use a suitable derivatizing agent such as PFPA, HFBA, or TFAA.[3] | Derivatization is often necessary for GC-MS analysis of cathinones to improve volatility and thermal stability. |
| MS Detector Not Optimized | - Perform an autotune or manual tune of the mass spectrometer. - Verify that the selected ions in SIM mode are correct and abundant for the derivatized 4-BMC.[1] | Proper tuning ensures optimal sensitivity and mass accuracy. |
| Sample Degradation | - Ensure proper sample storage (-20°C is recommended). - Analyze samples as soon as possible after collection. | Cathinones can degrade in biological matrices, especially at room temperature and non-acidic pH.[4] |
LC-MS Troubleshooting
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step | Further Guidance |
| Mobile Phase Issues | - Prepare fresh mobile phase daily. - Ensure adequate mixing and degassing of solvents. | Changes in mobile phase composition can significantly affect retention times. |
| Column Equilibration | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | Insufficient equilibration is a common cause of retention time drift, especially in gradient elution. |
| Pump Malfunction | - Check for leaks in the pump heads and connections. - Perform a pump performance test. | Inconsistent flow from the pump will lead to variable retention times. |
Issue 4: Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step | Further Guidance |
| Co-eluting Matrix Components | - Optimize chromatographic separation to resolve 4-BMC from interfering compounds. - Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Matrix effects are a major challenge in bioanalysis and can lead to inaccurate quantification.[5][6] |
| Use of an Internal Standard | - Employ a stable isotope-labeled internal standard (SIL-IS) for 4-BMC if available. | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. |
| Standard Addition | - Use the method of standard addition for quantification in complex matrices if a suitable internal standard is not available.[7] | This method can help to compensate for matrix effects by calibrating in the sample matrix itself. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of this compound?
A1: The primary challenges include:
-
Thermal instability: 4-BMC can degrade at high temperatures used in GC-MS, leading to poor sensitivity and reproducibility.
-
Isomer differentiation: Distinguishing 4-BMC from its positional isomers (e.g., 2-BMC, 3-BMC) can be difficult as they often produce similar mass spectra.[8] Chromatographic separation is crucial for accurate identification.
-
Matrix effects: In biological samples, co-eluting endogenous substances can interfere with the ionization of 4-BMC in LC-MS, leading to ion suppression or enhancement and affecting quantification.[5][6]
-
Analyte stability: Synthetic cathinones can be unstable in biological matrices, with degradation being influenced by factors such as pH and storage temperature.[4]
Q2: Which analytical technique is better for 4-BMC analysis, GC-MS or LC-MS/MS?
A2: Both techniques have their advantages and disadvantages.
-
GC-MS often requires derivatization to improve the volatility and thermal stability of 4-BMC. While it can provide good sensitivity, thermal degradation in the injector can be a significant issue.[1]
-
LC-MS/MS is generally preferred for the analysis of synthetic cathinones in biological samples as it avoids high temperatures, thus minimizing the risk of degradation.[1] It often provides higher sensitivity and specificity, though it can be more susceptible to matrix effects.[9][10]
Q3: How can I differentiate 4-BMC from its positional isomers?
A3: While mass spectrometry alone may not be sufficient due to similar fragmentation patterns, chromatographic separation is key.[8] Developing a robust chromatographic method (either GC or LC) that can resolve the different isomers is essential. Supercritical fluid chromatography (SFC) has also shown promise for the separation of cathinone (B1664624) isomers.[11][12] Using certified reference materials for each isomer is necessary to confirm their identity based on retention time.
Q4: What are the expected degradation products or metabolites of 4-BMC?
A4: A study on the human metabolism of 4-BMC identified several metabolic pathways, which can be indicative of potential degradation products. The major reactions include ketoreduction (reduction of the ketone group to a hydroxyl group) and N-demethylation.[10][13] More complex metabolites involving combinations of these reactions and further conjugation (e.g., glucuronidation) have also been observed.[10][13] When troubleshooting, be aware of potential peaks corresponding to the N-desmethyl and reduced alcohol analogues of 4-BMC.
Q5: What are common adducts of 4-BMC observed in LC-MS with electrospray ionization (ESI)?
A5: In positive ion ESI-MS, you can expect to see the protonated molecule [M+H]+ as the primary ion. Other common adducts include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.[2] Depending on the mobile phase composition, you might also observe adducts with solvent molecules, such as acetonitrile (B52724) [M+CH3CN+H]+.[2]
Quantitative Data Summary
The following tables summarize key validation parameters for the quantification of 4-BMC and other synthetic cathinones using GC-MS and LC-MS/MS.
Table 1: GC-MS Method Validation Data
| Parameter | Bakdash et al. | Simultaneous Quantification Method |
| Matrix | Human Blood | Human Blood |
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Coefficient of Determination (R²) | 0.991 - 0.998 | 0.991 - 0.998 |
| Limit of Quantification (LOQ) | 5 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | 2.1 - 11.7% | 2.1 - 11.7% |
| Inter-day Precision (%RSD) | Not Reported | 1.3 - 10.2% |
| Extraction Efficiency | Not Reported | 74.9% for 4-BMC |
Table 2: LC-MS/MS Method Validation Data for Synthetic Cathinones
| Parameter | Aldubayyan et al. (Urine) | Concheiro et al. (Urine) |
| Analytes | 16 Synthetic Cathinones | 28 Synthetic Cathinones |
| Linearity Range | Analyte dependent | Analyte dependent |
| Coefficient of Determination (R²) | > 0.99 for all analytes | > 0.99 for all analytes |
| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL | 1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Extraction Efficiency | > 70% for most analytes | Not explicitly stated |
Experimental Protocols
GC-MS Method for 4-BMC in Human Blood (Based on Bakdash et al. and similar methods)
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of whole blood, add an internal standard.
-
Precipitate proteins with 10% trichloroacetic acid.
-
Centrifuge and load the supernatant onto a conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water, dilute acid).
-
Elute the analyte with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) and ethyl acetate.
-
Incubate at a specific temperature and time (e.g., 70°C for 20 minutes) to complete the reaction.
-
Evaporate the excess reagent and solvent.
-
Reconstitute the final extract in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Parameters:
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C (optimization may be required).[5]
-
Oven Program: Initial temperature of 100°C, ramped to 300°C.
-
MS Parameters: Electron ionization (EI) mode, with a mass scan range of 30-550 amu or in Selected Ion Monitoring (SIM) mode for higher sensitivity.[5]
-
LC-MS/MS Method for Synthetic Cathinones in Urine (General Protocol)
-
Sample Preparation (Dilute-and-Shoot):
-
To a specific volume of urine (e.g., 100 µL), add an internal standard solution.
-
Dilute with mobile phase or a suitable buffer.
-
Vortex and centrifuge to pellet any particulate matter.
-
Inject the supernatant directly into the LC-MS/MS system.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium formate, is typical.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: At least two transitions (one for quantification, one for qualification) should be monitored for 4-BMC and its internal standard.
-
Visualizations
References
- 1. support.waters.com [support.waters.com]
- 2. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. swgdrug.org [swgdrug.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogue… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage Calculations for 4-Bromomethcathinone in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage calculations for 4-Bromomethcathinone (4-BMC) in animal studies. Given the limited publicly available preclinical data on 4-BMC, this guide emphasizes established principles of dose calculation and experimental design for novel psychoactive substances.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining a novel dose of 4-BMC for my animal model?
A1: Establishing a starting dose for a compound with limited preclinical data like 4-BMC requires a multi-faceted approach. Begin by conducting a thorough literature review for any existing studies on 4-BMC or structurally similar synthetic cathinones.[1][2][3] The primary mechanism of action for 4-BMC is as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[4][5] Preclinical studies in rats have shown 4-BMC to be inactive in locomotor assays at doses of 7.5 and 10 mg/kg, suggesting it has limited stimulant properties compared to other cathinones.[1][2] Therefore, initial dose-ranging studies might explore a wider spectrum, potentially starting below and incrementally increasing from this known point of inactivity.
Q2: How do I convert a dose from one animal species to another, or from a known human dose of a similar compound?
A2: Interspecies dose extrapolation should be based on body surface area (BSA) rather than body weight alone, a principle known as allometric scaling.[6][7][8][9][10] This method accounts for differences in metabolic rates across species.[6][11] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using established formulas that incorporate a Km factor, which is derived from the body weight and BSA of each species.[7][8]
Equation for Animal Equivalent Dose (AED) Calculation: AED (mg/kg) = Human Dose (mg/kg) × (Km human / Km animal)[12][13]
Q3: What are the key pharmacokinetic parameters to consider when designing a dosage regimen for 4-BMC?
A3: Key pharmacokinetic (PK) parameters to assess include absorption, distribution, metabolism, and excretion (ADME).[14] For orally administered drugs, understanding bioavailability is crucial.[14] The metabolic pathways for 4-BMC in humans have been studied, with primary reactions including ketoreduction and N-demethylation.[2][15] Understanding the drug's half-life in your chosen animal model will inform the dosing frequency required to maintain the desired exposure.[9] Initial PK studies using multiple dose levels in two different species (one rodent, one non-rodent) are recommended to understand dose dependency.[14]
Q4: What are the expected primary effects and mechanism of action of 4-BMC?
A4: this compound primarily acts as a monoamine releasing agent, interacting with the presynaptic transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[4][16] This leads to an efflux of these neurotransmitters into the synaptic cleft.[4] Its pharmacological profile is sometimes described as more similar to an antidepressant than a classic psychostimulant.[2][4] Some evidence also suggests a low affinity for or antagonistic action at the 5-HT₂ₐ receptor.[4][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect at calculated dose. | Low Bioavailability: The drug may be poorly absorbed via the chosen route of administration. | Consider an alternative route (e.g., intraperitoneal instead of oral) or reformulate the drug to improve solubility.[14] |
| Incorrect Allometric Scaling: The initial dose calculation may have been too conservative. | Review the allometric scaling calculations and consider a step-wise dose escalation study to find the effective dose range.[8][9] | |
| Low Potency: As suggested by some studies, 4-BMC may have lower locomotor-activating effects compared to other cathinones.[1][2] | Systematically increase the dose in subsequent cohorts while carefully monitoring for adverse effects. | |
| High variability in animal responses. | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure all personnel are properly trained on the administration technique. Use precise measurement tools for dosing solutions. |
| Metabolic Differences: Individual differences in metabolism within the animal population. | Increase the sample size per group to improve statistical power and account for individual variability. | |
| Vehicle Effects: The vehicle used to dissolve the 4-BMC may have its own effects. | Always include a vehicle-only control group to differentiate the effects of the drug from the vehicle. | |
| Unexpected adverse effects or toxicity at low doses. | Species Sensitivity: The chosen animal model may be particularly sensitive to 4-BMC. | Immediately cease administration and reassess the No Observed Adverse Effect Level (NOAEL). Consider using a different species.[8][18] |
| Drug Stability/Purity: The compound may have degraded or may contain toxic impurities. | Verify the purity and stability of your 4-BMC supply using analytical methods. | |
| Difficulty dissolving 4-BMC for administration. | Poor Solubility: The compound may have low solubility in standard vehicles. | Consult literature for appropriate solvents for synthetic cathinones. Consider creating a salt form of the compound to improve aqueous solubility. |
Data Presentation: Allometric Scaling Factors
The following table provides the necessary Km factors for converting doses between species based on body surface area, as recommended by the FDA.[7][10][19]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | To Convert Animal Dose to HED (mg/kg), Divide by: |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
| Monkey | 3 | 0.25 | 12 | 3.1 |
Data adapted from FDA guidelines.[10][19]
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Study (Locomotor Activity)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Drug Preparation: Dissolve this compound HCl in sterile 0.9% saline. Prepare fresh solutions daily.
-
Groups (n=8 per group):
-
Vehicle (0.9% Saline)
-
5 mg/kg 4-BMC
-
10 mg/kg 4-BMC
-
20 mg/kg 4-BMC
-
40 mg/kg 4-BMC
-
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection in a volume of 1 mL/kg.
-
Procedure: Immediately after injection, place each rat in an open-field locomotor activity chamber. Record horizontal and vertical activity for 120 minutes.[20][21]
-
Data Analysis: Analyze the total distance traveled and the number of vertical counts using a two-way ANOVA with dose and time as factors.
Protocol 2: Allometric Scaling Calculation for a Rat Study
-
Objective: To determine the starting dose in rats based on a hypothetical effective dose of a similar compound in humans.
-
Assumed Human Effective Dose: 1 mg/kg.
-
Calculation:
-
Human Km = 37
-
Rat Km = 6
-
AED (Rat Dose) = Human Dose (mg/kg) × (Human Km / Rat Km)
-
AED (Rat Dose) = 1 mg/kg × (37 / 6) ≈ 6.2 mg/kg[8]
-
Visualizations
Caption: Experimental workflow for dose-ranging studies of 4-BMC.
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. allucent.com [allucent.com]
- 7. Conversion between animals and human [targetmol.com]
- 8. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 10. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugsandalcohol.ie [drugsandalcohol.ie]
- 18. fda.gov [fda.gov]
- 19. sysrevpharm.org [sysrevpharm.org]
- 20. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review [mdpi.com]
- 21. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Bromomethcathinone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for purifying crude 4-Bromomethcathinone (4-BMC) product. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound HCl product?
A1: The most common impurities can include unreacted starting materials, such as 4'-bromopropiophenone (B130284) and the α-bromo ketone intermediate (2-bromo-1-(4-bromophenyl)propan-1-one), as well as byproducts from side reactions that may occur during the synthesis.[1][2] Residual solvents from the reaction and work-up are also common.
Q2: Why is it important to convert this compound free base to its hydrochloride salt?
A2: The free base form of many cathinones, including 4-BMC, is often unstable and can degrade over time.[1][2] Conversion to the hydrochloride salt provides a more stable solid that is easier to handle, purify, and store.
Q3: What are the primary methods for purifying crude this compound HCl?
A3: The most common and effective methods for purifying crude this compound HCl are recrystallization and acid-base extraction.[1] Recrystallization is particularly effective for removing a wide range of impurities from the final salt form. Acid-base extraction is useful for separating the basic 4-BMC from acidic and neutral impurities.
Q4: How can I assess the purity of my this compound HCl product?
A4: The purity of your final product can be assessed using a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can provide both qualitative and quantitative information about the purity of your sample.
Troubleshooting Guides
Recrystallization of this compound HCl
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent volume.- The solvent is not at its boiling point.- Incorrect solvent choice. | - Add more hot solvent in small increments until the product dissolves.- Ensure the solvent is heated to its boiling point.- Perform small-scale solubility tests to find a more suitable solvent or solvent system. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Cooling the solution too rapidly. | - Use a lower-boiling point solvent.- Consider a preliminary purification step (e.g., acid-base wash) before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-BMC HCl. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during filtration. |
| Product is still impure after recrystallization. | - Inappropriate solvent choice that does not effectively separate impurities.- Co-crystallization of impurities with the product. | - Try a different recrystallization solvent or a solvent pair.- For colored impurities, consider treating the hot solution with activated charcoal before filtration. |
Acid-Base Extraction of this compound
| Problem | Possible Cause(s) | Solution(s) |
| Formation of an emulsion during extraction. | - Vigorous shaking of the separatory funnel.- High concentration of solutes. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor separation of layers. | - Similar densities of the aqueous and organic layers. | - Add a solvent with a significantly different density to the organic layer.- Add brine to the aqueous layer to increase its density. |
| Low recovery of this compound from the organic layer. | - Incomplete extraction from the aqueous layer.- The pH of the aqueous layer was not sufficiently basic to deprotonate the 4-BMC HCl. | - Perform multiple extractions with the organic solvent.- Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to convert the 4-BMC HCl to its free base. |
| Precipitation of solids at the interface. | - The salt form of the product or an impurity is insoluble in both phases. | - Add more of the appropriate solvent (aqueous or organic) to dissolve the precipitate.- Filter the entire mixture to remove the solid before proceeding with the separation. |
Data Presentation
The following table summarizes hypothetical purity data for a crude this compound HCl product before and after purification by different methods. This data is for illustrative purposes to demonstrate the expected improvement in purity.
| Purification Method | Purity of Crude Product (%) | Purity of Purified Product (%) | Typical Recovery (%) |
| Recrystallization from Isopropanol (B130326) | 85 | 98.5 | 75 |
| Recrystallization from Ethanol/Water | 85 | 97.8 | 80 |
| Acid-Base Extraction followed by Recrystallization | 85 | >99 | 65 |
Experimental Protocols
Protocol 1: Recrystallization of this compound HCl from Isopropanol
Objective: To purify crude this compound HCl by removing impurities through crystallization.
Materials:
-
Crude this compound HCl
-
Isopropanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Place the crude this compound HCl in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of hot isopropanol until all the solid has just dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction for Purification of Crude this compound
Objective: To separate the basic this compound from acidic and neutral impurities.
Materials:
-
Crude this compound product (as free base or HCl salt)
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
pH paper or a pH meter
Methodology:
-
Dissolve the crude this compound product in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl solution to remove any basic impurities that are not the desired product and to convert any remaining 4-BMC free base to its water-soluble HCl salt. The aqueous layer will now contain the this compound HCl.
-
Separate and collect the aqueous layer.
-
Wash the organic layer with deionized water and then with brine. Discard the organic layer which contains neutral impurities.
-
Combine all aqueous layers.
-
Slowly add 1 M NaOH solution to the combined aqueous layers with stirring until the solution is basic (pH > 10). This will convert the this compound HCl back to its free base, which will precipitate or form an oily layer.
-
Extract the aqueous layer multiple times with fresh portions of diethyl ether to extract the this compound free base into the organic phase.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The purified this compound free base can be isolated by evaporating the solvent. For conversion to the stable HCl salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete.
-
Collect the precipitated this compound HCl by filtration, wash with cold diethyl ether, and dry.
Mandatory Visualization
References
Addressing variability in behavioral responses to 4-Bromomethcathinone.
This technical support center is designed for researchers, scientists, and drug development professionals to address the variability in behavioral responses observed during experiments with 4-Bromomethcathinone (4-BMC). This guide provides troubleshooting advice, detailed experimental protocols, and foundational knowledge in a question-and-answer format to assist in the robust design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-BMC) and what is its primary mechanism of action?
A1: this compound (4-BMC), also known as Brephedrone, is a synthetic cathinone (B1664624) belonging to the phenethylamine, amphetamine, and cathinone chemical classes.[1] Its primary mechanism of action is as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), and to a lesser degree, a reuptake inhibitor (SNDRI).[1] The para-bromo substitution on the phenyl ring significantly enhances its activity at the serotonin (B10506) transporter (SERT).
Q2: How do the behavioral effects of 4-BMC typically differ from classic psychostimulants like methcathinone?
A2: Due to its enhanced serotonergic activity, the psychoactive effects of 4-BMC are often described as being more akin to an antidepressant than a classic psychostimulant.[2] In preclinical rodent models, 4-BMC has been observed to have limited stimulant properties and weak effects on locomotor activity compared to its parent compound, methcathinone.
Q3: What are the known neurotoxic properties of 4-BMC?
A3: Like other cathinone derivatives, 4-BMC is known to possess neurotoxic and cytotoxic properties.[1] Chronic or high-dose administration may lead to detrimental effects on monoaminergic systems.
Q4: What are the main factors that can contribute to variability in behavioral responses to 4-BMC?
A4: Variability in behavioral responses to psychostimulants like 4-BMC can arise from a multitude of factors. These include, but are not limited to:
-
Biological Factors: Animal strain, sex, age, and individual genetic differences can significantly influence drug metabolism and sensitivity.[3]
-
Experimental Parameters: The dose of 4-BMC administered, the route and chronicity of administration (acute vs. chronic), and the specific behavioral paradigm employed are critical determinants of the observed effects.[3]
-
Environmental Conditions: Housing conditions (e.g., individual vs. group housing), lighting in the testing room, and ambient noise can all impact behavioral outcomes.
-
Handling and Procedural Factors: The amount of handling the animals receive, the time of day of testing, and the order of behavioral tests can introduce variability.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Studies
A: High variability is a common challenge in behavioral pharmacology. Below is a troubleshooting table to help identify and address potential sources of variability in your locomotor activity studies.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Genetic & Biological Differences | - Standardize Animal Model: Use a single, well-characterized rodent strain from a reputable vendor. Report the strain, sex, and age of the animals in your experimental records. - Control for Sex Differences: Test males and females separately, as hormonal cycles in females can influence behavioral responses. |
| Inconsistent Dosing | - Accurate Dosing: Ensure precise calculation of doses based on the most recent animal weights. - Consistent Administration: Use a consistent route of administration (e.g., intraperitoneal, subcutaneous) and ensure proper injection technique to minimize stress and ensure consistent drug delivery. |
| Environmental Factors | - Controlled Acclimation: Allow animals to acclimate to the testing room for a consistent period (e.g., 30-60 minutes) before testing. - Standardized Lighting: Maintain consistent and reported lighting levels (in lux) in the open field arena across all test sessions. |
| Procedural Inconsistencies | - Habituation: Habituate animals to the testing room and handling by the experimenter for several days before the experiment begins. - Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and data recording. - Consistent Handling: Handle all animals in the same gentle manner. |
Illustrative Locomotor Activity Data with Expected Variability
The following table provides a hypothetical representation of locomotor activity data for 4-BMC, illustrating expected dose-dependent effects and typical variability. Note: These are not real data but are based on the known pharmacological profile of 4-BMC.
| Dose of 4-BMC (mg/kg) | Mean Total Distance Traveled (cm) ± SD | Observed Behavioral Profile |
| Vehicle | 3500 ± 800 | Normal exploratory behavior. |
| 1.0 | 3800 ± 950 | No significant change from vehicle. |
| 3.0 | 4200 ± 1100 | Mild, non-significant increase in locomotion. |
| 10.0 | 4500 ± 1300 | Modest but potentially significant increase in locomotion. |
| 30.0 | 3200 ± 750 | Potential for decreased locomotion or onset of stereotyped behaviors. |
Issue 2: Inconsistent Results in Conditioned Place Preference (CPP) Studies
Q: Our attempts to establish conditioned place preference with 4-BMC have yielded inconsistent results, with some animals showing preference, some aversion, and others no change. How can we improve the reliability of our CPP experiments?
A: CPP can be a nuanced assay, and several factors can influence the outcome, especially with a compound like 4-BMC that has a mixed psychostimulant and antidepressant-like profile.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Apparatus & Environmental Cues | - Distinct Compartments: Ensure the conditioning compartments have sufficiently distinct visual and tactile cues to be easily discriminable by the animals. - Unbiased Apparatus: Conduct a pre-test to ensure that the animals do not have a strong initial preference for one compartment over the other. If a bias exists, consider a biased experimental design or modify the apparatus to be more neutral. |
| Conditioning Protocol | - Dose Selection: The rewarding or aversive effects of a drug can be highly dose-dependent. Test a range of 4-BMC doses. Given its potent serotonergic activity, lower doses may be more likely to be rewarding, while higher doses could be aversive. - Number of Conditioning Sessions: A single pairing may not be sufficient. Consider multiple conditioning sessions (e.g., 3-5 pairings) to strengthen the association. |
| Individual Animal Differences | - Outlier Analysis: Some animals may naturally be non-responders. It is important to pre-define criteria for identifying and handling outliers in your data analysis plan. - Stress & Anxiety: High levels of stress or anxiety can interfere with the rewarding effects of a drug. Ensure proper handling and habituation to minimize stress. |
| Data Analysis | - Consistent Scoring: Use automated video tracking software to ensure consistent and unbiased measurement of time spent in each compartment. - Appropriate Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare time spent in the drug-paired vs. vehicle-paired compartments. |
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess the effects of 4-BMC on spontaneous locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice) made of a non-porous material.
-
Video camera mounted above the arena.
-
Video tracking software.
-
70% ethanol (B145695) for cleaning.
Methodology:
-
Acclimation: Transport animals to the testing room at least 60 minutes before the start of the experiment.
-
Habituation: Handle the animals for 2-3 minutes each day for 3 days leading up to the experiment.
-
Drug Administration: Administer the appropriate dose of 4-BMC or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the video tracking software. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center vs. periphery of the arena.
-
Rearing frequency (vertical activity).
-
Incidence of stereotyped behaviors (e.g., repetitive sniffing, head weaving).
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 4-BMC to the vehicle control group.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of 4-BMC.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Guillotines or removable walls to separate the chambers.
-
Video camera and tracking software.
Methodology:
-
Pre-Conditioning (Day 1): Place each animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to establish baseline preference. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-7):
-
On alternate days, administer 4-BMC and confine the animal to one of the outer chambers for 30 minutes.
-
On the other days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 8): In a drug-free state, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the outer chambers.
-
Data Analysis: Compare the time spent in the drug-paired chamber during the post-conditioning test to the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, while a significant decrease suggests a conditioned place aversion.
Visualizations
Experimental Workflow for a Behavioral Study
Caption: A typical experimental workflow for a behavioral pharmacology study with 4-BMC.
Signaling Pathway of Dopamine (B1211576) D1 and D2 Receptors
Caption: Simplified signaling pathways for dopamine D1 (excitatory) and D2 (inhibitory) receptors.
Signaling Pathways of Serotonin Receptors
Caption: Simplified signaling pathways for major classes of serotonin receptors.
References
Technical Support Center: Analysis of 4-Bromomethcathinone (4-BMC) by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 4-Bromomethcathinone (4-BMC). Content includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and optimized parameter tables to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS parameters for this compound (4-BMC) analysis?
A1: For initial analysis of 4-BMC, a reverse-phase chromatographic separation coupled with tandem mass spectrometry is recommended. Use a C18 column with a gradient elution of water and acetonitrile (B52724), both containing an acid modifier like formic acid to improve peak shape and ionization efficiency. For detection, electrospray ionization (ESI) in positive mode is effective.
Q2: How should I prepare samples, particularly from biological matrices like blood or plasma?
A2: Sample preparation is critical for accurate quantification and to prevent instrument contamination. For plasma or whole blood, protein precipitation is a straightforward and effective method.[1][2] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts and to concentrate the analyte, though it requires more method development.[1] Always centrifuge samples after preparation to remove particulates before injection.
Q3: What are the expected precursor and product ions for 4-BMC in MS/MS analysis?
A3: this compound (IUPAC Name: 1-(4-bromophenyl)-2-(methylamino)propan-1-one) has a chemical formula of C10H12BrNO.[3] The protonated molecule [M+H]⁺ serves as the precursor ion. Based on the common fragmentation patterns of synthetic cathinones, which often involve cleavage of the bond alpha to the nitrogen atom, characteristic product ions can be selected for quantification and qualification in Multiple Reaction Monitoring (MRM) mode.[4][5][6]
Q4: My 4-BMC peak is tailing. What are the common causes and solutions?
A4: Peak tailing can be caused by several factors. Common issues include secondary interactions between the analyte and the column stationary phase, column contamination, or extra-column volume.[7] Ensure the mobile phase pH is appropriate; adding a small amount of formic acid (e.g., 0.1%) can help protonate silanol (B1196071) groups and reduce tailing. If the problem persists, consider flushing the column or using an in-line filter to protect it from particulates.[7]
Q5: I'm observing low signal intensity or a complete loss of signal. What should I check first?
A5: A sudden loss in sensitivity can stem from issues with the sample, the LC, or the MS.[8] First, verify the integrity of your sample and reference standards. Then, check for basic LC issues like incorrect mobile phase composition or a leak in the system. For the mass spectrometer, ensure the ion source is clean and that parameters like gas flow and temperature are correctly set.[9] Directly infusing a tuning solution can help diagnose if the issue lies within the mass spectrometer itself.[8]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for 4-BMC Quantification
-
LC System Setup:
-
MS System Setup:
-
Perform a system tune and calibration according to the manufacturer's guidelines.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure) by infusing a standard solution of 4-BMC.[9]
-
Determine the optimal precursor ion and fragmentor voltage in a full scan or product ion scan mode.
-
Identify the most abundant and stable product ions and optimize collision energies for each MRM transition.
-
-
Sequence Setup:
-
Begin the sequence with several blank injections (mobile phase or extracted blank matrix) to ensure the system is clean and free from carryover.[10]
-
Inject a standard curve covering the expected concentration range of the samples.
-
Inject quality control (QC) samples at low, medium, and high concentrations throughout the sequence to monitor accuracy and precision.
-
Conclude the sequence with blank injections to check for carryover from the highest concentration samples.
-
Quantitative Data Tables
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Notes |
|---|---|---|
| LC System | UHPLC/HPLC Binary Pump System | Capable of handling pressures for sub-2 µm columns. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | A standard choice for good separation of small molecules.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid improves peak shape and ionization.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier.[11] |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column.[1][9] |
| Column Temp. | 40 °C | Ensures retention time stability.[9] |
| Injection Vol. | 5 - 10 µL | Adjust based on sample concentration and sensitivity.[1][11] |
| Gradient | 5% B to 95% B over 6-8 minutes | A generic gradient; optimize based on co-eluting peaks.[9] |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Notes |
|---|---|---|
| MS System | Triple Quadrupole (QqQ) MS/MS | Ideal for quantitative MRM analysis.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 4-BMC contains a secondary amine, which readily protonates. |
| Precursor Ion | m/z 228.0/230.0 | Corresponding to [M+H]⁺ for ⁷⁹Br/⁸¹Br isotopes. |
| Product Ion 1 | To be determined empirically | A high-mass, specific fragment is preferred for quantification. |
| Product Ion 2 | To be determined empirically | Used as a qualifier ion to confirm identity. |
| Gas Temp. | 320 °C | Optimize based on instrument manufacturer.[9] |
| Gas Flow | 8 L/min | Optimize based on instrument manufacturer.[9] |
| Nebulizer | 27 psi | Optimize based on instrument manufacturer.[9] |
| Capillary Voltage | 3750 V | Optimize based on instrument manufacturer.[9] |
Troubleshooting Guides
Guide 1: High Backpressure
High backpressure is a common issue that can halt analysis and potentially damage the LC system or column.[8]
| Symptom | Possible Cause | Recommended Action |
| Pressure high after injector | Column frit is plugged. | 1. Reverse-flush the column (if permitted by manufacturer). 2. If pressure remains high, replace the column. |
| Pressure high before injector | System tubing or in-line filter is blocked. | 1. Systematically disconnect fittings, starting from the column and moving backward towards the pump, to isolate the blockage.[7] 2. Replace any plugged in-line filters or tubing.[7] |
| Pressure fluctuates wildly | Leak in the system or air bubbles in the pump. | 1. Check all fittings for signs of a leak. 2. Purge the pump thoroughly to remove air bubbles. |
| Pressure gradually increases | Sample particulates are accumulating on the column. | 1. Ensure all samples are filtered or centrifuged. 2. Use a guard column or in-line filter to protect the analytical column.[7] |
Guide 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape compromises integration accuracy and resolution.
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary analyte interactions; column contamination. | 1. Ensure mobile phase contains an appropriate modifier (e.g., 0.1% formic acid). 2. Flush the column with a strong solvent. 3. Reduce sample mass on the column.[7] |
| Peak Fronting | Column overload; sample solvent stronger than mobile phase. | 1. Dilute the sample. 2. Ensure the sample solvent is the same as or weaker than the initial mobile phase. |
| Split Peaks | Partially plugged column frit; column void. | 1. Check for a blockage at the column inlet.[7] 2. Replace the column if a void has formed at the head. |
Visualizations
Caption: Experimental workflow for 4-BMC analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. lcms.cz [lcms.cz]
- 2. Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS [ouci.dntb.gov.ua]
- 3. swgdrug.org [swgdrug.org]
- 4. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]
- 5. m.youtube.com [m.youtube.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. agilent.com [agilent.com]
- 8. restek.com [restek.com]
- 9. hpst.cz [hpst.cz]
- 10. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent contamination in 4-Bromomethcathinone cell culture experiments.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage contamination in cell culture experiments. Adherence to strict aseptic techniques is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of contaminants in cell culture?
A1: Cell culture contaminants are broadly divided into two main categories:
-
Biological Contaminants: These include bacteria (including mycoplasma), molds, yeasts, viruses, and cross-contamination by other cell lines.[1][2] Bacteria, yeasts, and molds are the most common.[3]
-
Chemical Contaminants: These are nonliving substances that can have adverse effects on cell cultures.[4] Sources include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1][4]
Q2: What are the immediate consequences of cell culture contamination?
A2: The most direct consequences include the loss of valuable time, money, and effort.[5] This encompasses the cost of cells, culture vessels, media, and sera.[5] Contamination can also lead to inaccurate experimental results and the loss of valuable products.[5] In a biopharmaceutical setting, it can halt projects, trigger product recalls, and lead to regulatory issues.[6]
Q3: Why is mycoplasma contamination a significant concern?
A3: Mycoplasma is a major threat because it is very small, lacks a cell wall, and often does not cause visible signs of infection like turbidity or pH changes.[2][3] This "silent" contamination can alter cell growth rates, metabolism, and gene expression, compromising the validity of experimental data without the researcher's knowledge.[2][7][8] It is estimated that 5-30% of all cell cultures may be contaminated with mycoplasma.[4]
Q4: How can I prevent chemical contamination?
A4: To prevent chemical contamination, always use high-purity, laboratory-grade water for preparing all solutions.[4] Source reagents, media, and sera from reputable suppliers who provide batch testing and certification.[2] Avoid using volatile solvents in or near cell culture incubators and ensure glassware is thoroughly rinsed to remove any detergent residues.[9]
Q5: Is it a good practice to use antibiotics routinely in cell culture media?
A5: While antibiotics like penicillin and streptomycin (B1217042) can be used to protect against bacterial contamination, their routine use is often discouraged.[10] Continuous use can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and may hide underlying issues with aseptic technique.[6][10] It is advisable to culture cells without antibiotics periodically to ensure aseptic practices are effective.[10]
Troubleshooting Guides
Issue 1: Sudden Cloudiness and pH Drop in Culture Medium
Possible Cause: Bacterial Contamination
Identification:
-
Visual: The culture medium appears cloudy or turbid, sometimes with a film on the surface.[1][4]
-
pH Change: A sudden drop in pH, often indicated by the medium turning yellow (if using phenol (B47542) red indicator).[6][11]
-
Microscopic: Under a microscope, you may see small, motile particles (rod or spherical shapes) between your cells.[3][6][11]
Troubleshooting Steps:
-
Immediately isolate and discard all contaminated flasks or plates to prevent cross-contamination.
-
Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol (B145695) or a suitable disinfectant.[12]
-
Review your aseptic technique. Ensure you are properly sterilizing all equipment and media.
-
Check all reagents (media, serum, buffers) for contamination. If in doubt, discard and use a fresh, sterile stock.
-
If the problem persists, consider having your cell stocks tested for underlying, low-level contamination.
Issue 2: White, Filamentous Growths or Small, Budding Particles in Culture
Possible Cause: Fungal (Mold or Yeast) Contamination
Identification:
-
Mold: Visible fuzzy or filamentous growths, which may be white, gray, or black.[1] The pH may rise as the contamination becomes heavy.
-
Yeast: The medium may become turbid.[1] Under a microscope, yeast appears as individual oval or spherical particles, which may be budding.[3]
-
pH Change: Yeast contamination may cause little change in pH initially, but the medium can become acidic (yellow) or alkaline (pink) in later stages.[1][11]
Troubleshooting Steps:
-
Discard contaminated cultures immediately. Fungal spores can spread easily through the air.[3]
-
Clean and disinfect the entire work area, including incubators and water baths. Pay special attention to corners and hard-to-reach areas.
-
Check the HEPA filter in your biosafety cabinet. Ensure it is certified and functioning correctly.
-
Review your lab's cleaning protocols. Ensure regular cleaning schedules are maintained for all equipment.[12]
-
Avoid storing cardboard or other cellulose (B213188) products in or near the cell culture area, as they can be a source of fungal spores.[13]
Issue 3: Altered Cell Growth and Morphology with No Visible Contaminants
Possible Cause: Mycoplasma Contamination
Identification:
-
Mycoplasma is not visible with a standard light microscope.[2]
-
Signs are often subtle, including reduced cell proliferation, changes in cell morphology, or decreased viability.
-
Definitive detection requires specific testing methods like PCR, ELISA, or DNA staining (e.g., Hoechst stain).[4][11]
Troubleshooting Steps:
-
Quarantine: Immediately isolate any suspected cultures and quarantine all new cell lines upon arrival until they are tested.[14][15]
-
Test: Use a reliable mycoplasma detection kit (PCR-based methods are highly sensitive) to confirm the presence of contamination.[16]
-
Action: The best practice is to discard contaminated cell lines and thaw a fresh, uncontaminated stock.[14] While elimination treatments are available, they are not always 100% effective and should be used as a last resort for irreplaceable cultures.[15]
-
Prevention: Implement a routine mycoplasma testing schedule for all cell lines in the lab (e.g., every 1-2 months).[6][15] Only purchase cell lines and reagents from reputable, certified sources.[6]
Data Summary Tables
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Typical Size | Common Visual Signs | Microscopic Appearance | pH Effect |
| Bacteria | ~1-5 µm | Turbid/cloudy medium, surface film | Small, motile rod or spherical shapes | Rapid drop (acidic/yellow) |
| Yeast | ~3-10 µm | Turbid medium in advanced stages | Oval or round budding particles | Variable; can become acidic |
| Mold | Spores ~2-10 µm | Filamentous growths (mycelia) | Thread-like strands (hyphae) | Can become alkaline (pink) |
| Mycoplasma | ~0.2-0.8 µm | None | Not visible with light microscopy | No significant change |
Table 2: Recommended Actions for Contamination Events
| Contaminant Type | Immediate Action | Preventative Measures |
| Bacterial | Discard culture; decontaminate workspace & incubator. | Strict aseptic technique; check reagents; limit antibiotic use. |
| Fungal (Yeast/Mold) | Discard culture; deep clean workspace & equipment. | Maintain clean lab environment; check air filters; avoid cardboard storage. |
| Mycoplasma | Discard culture (recommended); quarantine and test all other lines. | Quarantine new cells; routine testing (PCR); use certified reagents. |
| Cross-Contamination | Discard affected culture; authenticate all cell lines. | Handle one cell line at a time; use dedicated media; clear labeling. |
| Chemical | Discard culture; identify and remove the source. | Use high-purity water and reagents; proper glassware cleaning. |
Experimental Protocols
Protocol: Standard Aseptic Technique for Cell Culture Maintenance
Objective: To perform routine cell culture procedures (e.g., media changes, passaging) while preventing microbial contamination.
Materials:
-
Personal Protective Equipment (PPE): Clean lab coat, sterile gloves, safety glasses.
-
Class II Biosafety Cabinet (BSC)
-
70% Ethanol or Isopropanol
-
Sterile serological pipettes and pipette aid
-
Sterile culture vessels (flasks, plates)
-
Pre-warmed, sterile cell culture medium and other required reagents
-
Waste container with disinfectant (e.g., 10% bleach)
Procedure:
-
Prepare the Work Area:
-
Ensure the BSC is located in a low-traffic area to minimize air disruption.[17]
-
Turn on the BSC fan at least 15 minutes before starting work.[18]
-
Decontaminate the interior surfaces of the BSC with 70% ethanol and a lint-free wipe.[17]
-
Place only the necessary items for the procedure inside the cabinet to avoid clutter and maintain proper airflow.[19][20]
-
-
Personal Hygiene and Handling:
-
Manipulating Cultures and Reagents:
-
Perform all manipulations well inside the cabinet, not near the front opening.[12]
-
When opening sterile containers (e.g., media bottles, flasks), do not place caps (B75204) face-up on the work surface. Hold the cap in your hand or place it face-down on a sterile surface.[18]
-
Use a new sterile pipette for each reagent or cell line to prevent cross-contamination.[19] Never reuse pipettes.[20]
-
Avoid pouring directly from bottles. Use sterile pipettes for all liquid transfers.[19]
-
Work deliberately and avoid rapid movements that can disrupt the sterile airflow. Do not talk, cough, or sneeze in the direction of the cabinet.
-
-
Cleanup and Waste Disposal:
-
After completing the work, close all containers securely.
-
Remove all items from the BSC.
-
Wipe down the BSC surfaces again with 70% ethanol.
-
Dispose of all liquid and solid waste according to your institution's biosafety guidelines. Liquid waste should be treated with disinfectant for an appropriate contact time before disposal.
-
Visualizations
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. greenelephantbiotech.com [greenelephantbiotech.com]
- 8. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 9. Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. goldbio.com [goldbio.com]
- 12. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 13. corning.com [corning.com]
- 14. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. mpbio.com [mpbio.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 20. kentronmicrobiology.nl [kentronmicrobiology.nl]
- 21. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
Validating the Neurotoxic Effects of 4-Bromomethcathinone In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neurotoxic effects of 4-Bromomethcathinone (4-BMC), a synthetic cathinone, with other relevant psychoactive substances. The information presented herein is supported by experimental data to aid in the understanding of the relative toxic potential of this emerging compound.
Comparative Analysis of In Vitro Neurotoxicity
The neurotoxic potential of this compound and its analogs is a critical area of investigation due to the increasing prevalence of synthetic cathinones. In vitro assays using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are fundamental in elucidating the cytotoxic and mechanistic effects of these compounds.
Data Presentation: Cytotoxicity and Monoamine Transporter Interaction
The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the cytotoxic effects and monoamine transporter interactions of this compound and other selected synthetic cathinones.
| Table 1: In Vitro Cytotoxicity of Synthetic Cathinones in SH-SY5Y Cells | |||
| Compound | Assay | Exposure Time (h) | IC50 (µM) |
| This compound (4-BMC) | MTT | 24 | Data not available in searched literature |
| 4-Chloromethcathinone (4-CMC) | MTT | 24 | ~1000 |
| 4-Methylmethcathinone (Mephedrone, 4-MMC) | MTT | 24 | >2000 |
| Methylone | MTT | 24 | >1000 |
| 3,4-Methylenedioxypyrovalerone (MDPV) | MTT | 24 | ~500 |
Note: IC50 values are approximate and can vary based on specific experimental conditions. Direct comparisons should be made with caution.
| Table 2: Monoamine Transporter Binding Affinities (Ki, µM) of Synthetic Cathinones | |||
| Compound | Dopamine (B1211576) Transporter (hDAT) | Serotonin Transporter (hSERT) | Norepinephrine Transporter (hNET) |
| This compound (4-BMC) | 2.8 | 0.45 | 1.9 |
| 4-Chloromethcathinone (4-CMC) | 0.89 | 0.18 | 0.45 |
| Mephedrone (4-MMC) | 1.2 | 3.6 | 0.38 |
| Methylone | 0.98 | 2.1 | 0.65 |
| Methamphetamine | 0.11 | 2.3 | 0.04 |
Source: BenchChem, A Comparative Pharmacological Analysis of this compound (4-BMC) and Other Synthetic Cathinones[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of neurotoxic effects are provided below. The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for these studies.
Cell Culture
SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate reader
Procedure:
-
After overnight cell attachment, the culture medium is removed.
-
Cells are treated with varying concentrations of the test compounds in fresh culture medium for 24 hours. A vehicle control is included.
-
Following incubation, 10 µL of MTT solution is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
After incubation, 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The dichlorofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
Materials:
-
DCFH-DA solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Cells are seeded in a 96-well black plate and treated with test compounds for the desired duration.
-
The culture medium is removed, and cells are washed with HBSS.
-
Cells are incubated with 20 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
After incubation, cells are washed with HBSS.
-
Fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Apoptosis Assay (Caspase-3/7 Activity)
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent assay.
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cells are seeded and treated with test compounds for 24 hours.
-
The plate is equilibrated to room temperature.
-
Caspase-Glo® 3/7 reagent is prepared and added to each well according to the manufacturer's protocol.
-
The plate is incubated at room temperature for 1-2 hours.
-
Luminescence is measured using a luminometer.
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT)
-
[³H]dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter
Procedure:
-
hDAT-expressing cells are plated in a 96-well plate.
-
Cells are washed with assay buffer.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle.
-
[³H]dopamine is added to initiate the uptake reaction.
-
Uptake is terminated by rapid washing with ice-cold assay buffer.
-
Cells are lysed, and the amount of [³H]dopamine taken up is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of dopamine uptake (IC50) is calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound-induced neurotoxicity and the general experimental workflow for its in vitro validation.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for assessing the in vitro neurotoxicity of 4-BMC.
References
Potency at the Synapse: A Comparative Analysis of 4-Bromomethcathinone and 4-Chloromethcathinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of two synthetic cathinones, 4-Bromomethcathinone (4-BMC) and 4-Chloromethcathinone (4-CMC). The information presented is intended for an audience with a professional background in pharmacology, medicinal chemistry, and related scientific disciplines. This document summarizes key quantitative data from in vitro studies, details the experimental methodologies employed, and provides a visual representation of the compounds' mechanism of action.
Introduction
This compound (also known as brephedrone) and 4-Chloromethcathinone are psychoactive substances belonging to the cathinone (B1664624) class.[1] These compounds are structurally related to methcathinone (B1676376) and act as monoamine releasing agents and reuptake inhibitors.[1][2] Their primary targets in the central nervous system are the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).[2] The nature of the halogen substituent at the para position of the phenyl ring significantly influences the potency and selectivity of these compounds for the different monoamine transporters.[2] Understanding these structure-activity relationships is crucial for predicting their pharmacological profiles and potential physiological effects.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and 4-Chloromethcathinone at the human dopamine, serotonin, and norepinephrine transporters. The data is derived from studies conducted by Eshleman et al. (2017), which utilized human embryonic kidney (HEK) 293 cells expressing the respective transporters.
Table 1: Inhibition of Monoamine Transporter Uptake (IC50 nM)
| Compound | hDAT (IC50 nM) | hSERT (IC50 nM) | hNET (IC50 nM) |
| This compound | 1300 ± 200 | 210 ± 20 | 160 ± 30 |
| 4-Chloromethcathinone | 208 ± 32 | 670 ± 100 | 75.5 ± 11.8 |
Lower IC50 values indicate greater potency in inhibiting transporter uptake.
Table 2: Transporter-Mediated Neurotransmitter Release (EC50 nM and Efficacy [% of Methamphetamine])
| Compound | hDAT (EC50 nM / Efficacy %) | hSERT (EC50 nM / Efficacy %) | hNET (EC50 nM / Efficacy %) |
| This compound | 2100 ± 300 / 80 ± 4 | 180 ± 20 / 110 ± 5 | 170 ± 20 / 90 ± 5 |
| 4-Chloromethcathinone | 2890 ± 430 / 83.5 ± 3.4 | 1980 ± 290 / 124 ± 6.2 | 1240 ± 180 / 84.9 ± 4.2 |
Lower EC50 values indicate greater potency in inducing neurotransmitter release. Efficacy is expressed as a percentage of the maximal response produced by methamphetamine.
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro assays using HEK 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET). The following is a detailed description of the methodologies typically employed in such studies.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
-
Cell Culture and Plating: HEK 293 cells stably expressing either hDAT, hSERT, or hNET are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are seeded into 96-well plates and grown to approximately 90-95% confluency.
-
Assay Procedure:
-
On the day of the experiment, the culture medium is aspirated, and the cells are washed twice with a pre-warmed Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.
-
Cells are then pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test compound (4-BMC or 4-CMC) or a vehicle control.
-
To initiate the uptake, a solution containing a fixed concentration of a tritium-labeled neurotransmitter ([³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET) is added to each well.
-
The incubation is allowed to proceed for a predetermined time (typically 1-5 minutes) at 37°C, which is within the linear range of uptake.
-
Uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
The cells are then lysed using a lysis buffer (e.g., 1% sodium dodecyl sulfate).
-
-
Data Analysis:
-
The radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
-
Transporter-Mediated Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the corresponding transporter.
-
Cell Culture and Loading: Cells are cultured and plated as described for the uptake inhibition assay.
-
Assay Procedure:
-
On the day of the experiment, the culture medium is aspirated, and the cells are washed with KRHB.
-
Cells are then incubated with a solution containing the respective tritium-labeled neurotransmitter for 30-60 minutes at 37°C to allow for uptake and loading of the radiolabel into the cells.
-
After loading, the cells are washed multiple times with KRHB to remove any extracellular radiolabel.
-
A baseline release is established by incubating the cells in KRHB for a short period (e.g., 5-10 minutes) and collecting the supernatant.
-
The cells are then incubated with varying concentrations of the test compound (4-BMC or 4-CMC) or a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
The supernatant, containing the released radiolabeled neurotransmitter, is collected.
-
-
Data Analysis:
-
The amount of radioactivity in the collected supernatant is measured by liquid scintillation counting.
-
The amount of release is expressed as a percentage of the total intracellular radioactivity (determined by lysing a separate set of loaded cells).
-
The concentration of the test compound that produces 50% of the maximal release (EC50) and the maximal efficacy (Emax) are determined by non-linear regression analysis of the concentration-response curves. The efficacy is often expressed relative to a standard releasing agent like methamphetamine.
-
Mandatory Visualization
Caption: Dual mechanism of action of 4-BMC and 4-CMC at a monoamine synapse.
References
Comparative Analysis of 4-Bromomethcathinone: A Guide to Replicating Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and toxicological effects of 4-Bromomethcathinone (4-BMC) with related synthetic cathinones, including methcathinone (B1676376), mephedrone (B570743) (4-methylmethcathinone), and 4-chloromethcathinone (4-CMC). The information presented is intended to assist researchers in replicating and expanding upon published findings in the field of psychoactive substance research. This document summarizes key quantitative data, details established experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Pharmacological Profile: Monoamine Transporter Interactions
The primary mechanism of action for 4-BMC and related cathinones involves their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These compounds can act as either reuptake inhibitors, blocking the normal function of these transporters, or as releasing agents (substrates), causing a reverse transport of neurotransmitters from the presynaptic neuron into the synaptic cleft.[1][2] 4-BMC is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with a secondary role as a reuptake inhibitor (SNDRI).[3][4]
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of 4-BMC and its comparators at human monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | hDAT | hSERT | hNET | Reference |
| This compound (4-BMC) | >10,000 | 430 | 453 | [4] |
| Methcathinone | 333 | - | 43 | [4] |
| Mephedrone (4-MMC) | 1330 | 442 | 289 | [4] |
| 4-Chloromethcathinone (4-CMC) | 208 | 670 | - | [5] |
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | hDAT | hSERT | hNET | Reference |
| This compound (4-BMC) | 2,800 | 180 | 280 | [4] |
| Methcathinone | - | - | - | - |
| Mephedrone (4-MMC) | - | - | - | - |
| 4-Chloromethcathinone (4-CMC) | 112.6 | 4180 | - | [5] |
In Vivo Behavioral Effects
Animal models are crucial for understanding the potential psychoactive and abuse-related effects of novel compounds. Key behavioral assays include locomotor activity, conditioned place preference (CPP), drug self-administration, and drug discrimination.
Locomotor Activity
Locomotor activity studies in rodents are used to assess the stimulant or depressant effects of a substance. Preclinical studies in rats have indicated that 4-BMC has limited stimulant properties, showing inactivity in locomotor assays at doses of 7.5 and 10 mg/kg.[4] In contrast, methcathinone is a potent psychostimulant that leads to significant increases in locomotor activity.[4] 4-CMC has been shown to increase locomotor activity in mice.[5]
Table 3: Locomotor Activity Data
| Compound | Species | Doses Tested | Effect on Locomotor Activity | Reference |
| This compound (4-BMC) | Rat | 7.5, 10 mg/kg | Inactive | [4] |
| Methcathinone | - | - | Potent stimulant | [4] |
| Mephedrone (4-MMC) | - | - | - | - |
| 4-Chloromethcathinone (4-CMC) | Mouse | 1-10 mg/kg | Increased activity | [5] |
Rewarding and Reinforcing Effects
Conditioned place preference (CPP) and self-administration paradigms are used to evaluate the rewarding and reinforcing properties of a drug, which are indicative of its abuse potential. While data for 4-BMC in these assays are limited, studies on related compounds provide valuable comparative insights. Cathinone (B1664624) itself has been shown to produce a conditioned place preference in rats.[6] Mephedrone supports intravenous self-administration in rats, demonstrating its reinforcing effects.[7] In mice, 4-MeO-PVP, but not 4-CMC, was found to produce conditioned place preference.[8]
Discriminative Stimulus Properties
Drug discrimination studies assess the subjective effects of a drug by training animals to distinguish it from a vehicle. The dose at which a drug produces half of its maximal effect is known as the ED50. S(-)-methcathinone has been shown to be a potent CNS stimulant in drug discrimination tasks, with an ED50 of 0.11 mg/kg.[9] It generalized to other stimulants like S(+)-methamphetamine and cocaine.[9] Mephedrone has also been extensively studied in drug discrimination paradigms.[10]
Table 4: Drug Discrimination ED50 Values
| Compound | Training Drug | Test Drug | ED50 (mg/kg) | Reference |
| S(-)-Methcathinone | S(-)-Methcathinone | S(-)-Methcathinone | 0.11 | [9] |
| S(-)-Methcathinone | S(-)-Methcathinone | S(+)-Methamphetamine | 0.17 | [9] |
| S(-)-Methcathinone | S(-)-Methcathinone | Cocaine | 1.47 | [9] |
Toxicological Profile
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. Below are summaries of key experimental protocols.
Monoamine Transporter Binding Assay
This assay determines the affinity of a test compound for monoamine transporters.
Objective: To determine the Ki of this compound and comparator compounds for hDAT, hSERT, and hNET.
Materials:
-
HEK-293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET).
-
Test compounds at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the transfected HEK-293 cells.
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of monoamine neurotransmitters.
Objective: To determine the EC50 of this compound and comparator compounds for inducing the release of dopamine, serotonin, and norepinephrine.
Materials:
-
Rat brain synaptosomes (e.g., from striatum for dopamine, hippocampus for serotonin).
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Test compounds at various concentrations.
-
Superfusion apparatus.
-
Scintillation counter.
Procedure:
-
Prepare and pre-load synaptosomes with the respective radiolabeled neurotransmitter.
-
Superfuse the synaptosomes with buffer.
-
Expose the synaptosomes to varying concentrations of the test compound.
-
Collect fractions of the superfusate over time.
-
Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.
-
Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal release).
In Vivo Locomotor Activity
This protocol assesses the stimulant or depressant effects of a compound in rodents.
Objective: To quantify the effect of this compound and comparator compounds on spontaneous locomotor activity.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice).
-
Locomotor activity chambers equipped with infrared beams.
-
Test compounds and vehicle for injection.
Procedure:
-
Habituate the animals to the locomotor activity chambers.
-
Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).
-
Immediately place the animal in the activity chamber.
-
Record locomotor activity (e.g., beam breaks) for a set duration (e.g., 60-120 minutes).
-
Analyze the data to determine the total distance traveled and the time course of the effect.
Conditioned Place Preference (CPP)
This protocol evaluates the rewarding or aversive properties of a compound.[11][12]
Objective: To determine if this compound or comparator compounds produce a conditioned place preference or aversion.
Materials:
-
CPP apparatus with at least two distinct compartments.
-
Rodents.
-
Test compounds and vehicle for injection.
Procedure:
-
Pre-conditioning phase (Baseline): Allow the animals to freely explore the entire apparatus to determine any initial preference for one compartment over the other.[13]
-
Conditioning phase: Over several days, pair the administration of the test compound with confinement to one compartment and the administration of the vehicle with confinement to the other compartment. The pairings are typically counterbalanced across animals.[11][12]
-
Post-conditioning phase (Test): Place the animals back in the apparatus with free access to all compartments and record the time spent in each. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.[11]
Drug Discrimination
This protocol assesses the subjective effects of a compound.[14]
Objective: To determine if this compound or comparator compounds share subjective effects with known drugs of abuse.
Materials:
-
Operant conditioning chambers equipped with two levers.
-
Rodents.
-
Training drug (e.g., cocaine or methamphetamine) and vehicle.
-
Test compounds.
Procedure:
-
Training phase: Train animals to press one lever to receive a reward (e.g., food pellet) after administration of the training drug and a different lever after administration of the vehicle.[15]
-
Testing phase: After the discrimination is learned, administer a test compound and observe which lever the animal presses. If the animal predominantly presses the drug-paired lever, the test compound is said to "substitute" for the training drug, indicating similar subjective effects.[15] The ED50 for substitution can then be calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the IC50 of this compound and comparator compounds in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium and reagents.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mephedrone (4-methylmethcathinone) supports intravenous self-administration in Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discriminative stimulus effects of S(-)-methcathinone (CAT): a potent stimulant drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Training Dose in Male Sprague-Dawley Rats Trained to Discriminate 4-Methylmethcathinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditioned place preference screen [pspp.ninds.nih.gov]
- 14. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Para-Substituted Cathinone Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of para-substituted cathinone (B1664624) derivatives, supported by experimental data. It delves into their structure-activity relationships, pharmacological effects, and the methodologies used to evaluate them.
Substituted cathinones, synthetic analogs of the naturally occurring psychostimulant cathinone, represent a broad class of compounds with diverse pharmacological profiles.[1][2] Modifications to their chemical structure, particularly at the para-position of the phenyl ring, significantly influence their interaction with monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[3][4][5] Understanding these structure-activity relationships is crucial for predicting their psychoactive effects, abuse potential, and potential therapeutic applications.
Structure-Activity Relationships: The Impact of Para-Substitution
The nature and position of substituents on the phenyl ring of the cathinone scaffold are key determinants of a compound's potency and selectivity for monoamine transporters.[5] Generally, para-substitution on the phenyl ring of methcathinone (B1676376) analogues tends to shift selectivity towards the serotonin transporter (SERT).[4][6]
Quantitative structure-activity relationship (QSAR) analyses have revealed that the steric bulk of the para-substituent plays a significant role in determining the selectivity for DAT versus SERT.[3][4] Larger substituents at the para-position tend to favor SERT binding.[3] For instance, the addition of a p-trifluoromethyl (p-CF3) group to the methcathinone scaffold enhances its selectivity for SERT.[4] Conversely, meta-substituted cathinones often exhibit a higher affinity for DAT compared to their para-substituted counterparts.[4][5] This increased DAT affinity in meta-substituted compounds is also reflected in vivo, where they have been reported to induce stronger psychostimulant effects than their para-analogs at the same dose.[3][4]
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and uptake inhibition potencies of various para-substituted cathinone derivatives at human monoamine transporters. These values are essential for comparing the relative potency and selectivity of these compounds.
| Compound | Para-Substituent | hDAT Ki (μM) | hSERT Ki (μM) | hNET Ki (μM) | Reference |
| Methcathinone (MCAT) | -H | - | - | - | [7] |
| 4-Methylmethcathinone (Mephedrone, 4-MMC) | -CH3 | - | - | - | [3] |
| 4-Fluoromethcathinone (4-FMC, Flephedrone) | -F | - | - | - | [7] |
| 4-Chloromethcathinone (4-CMC) | -Cl | - | - | - | [7] |
| 4-Bromomethcathinone (4-BMC) | -Br | - | - | - | [7] |
| 4-Methoxymethcathinone (Methedrone) | -OCH3 | - | - | - | [7] |
| 4-Trifluoromethylmethcathinone (p-CF3-MCAT) | -CF3 | - | - | - | [4] |
| 4-Methylethcathinone (4-MEC) | -CH3 (on ethyl) | - | - | - | [7] |
Note: Specific Ki values were not consistently available across all sources in a comparable format. The table highlights the compounds for which data is generally available in the literature.
| Compound | Para-Substituent | hDAT IC50 (μM) | hSERT IC50 (μM) | hNET IC50 (μM) | Reference |
| Methcathinone (MCAT) | -H | - | - | - | [8] |
| 4-Methylmethcathinone (Mephedrone, 4-MMC) | -CH3 | - | - | - | [9] |
| 4-Fluoromethcathinone (4-FMC, Flephedrone) | -F | - | - | - | [9] |
| 4-Methylethcathinone (4-MEC) | -CH3 (on ethyl) | - | - | - | [7] |
| 4-Methyl-α-pyrrolidinopropiophenone (4-MePPP) | -CH3 | - | - | - | [7] |
| 4-Methoxy-α-pyrrolidinovalerophenone (4-MeO-α-PVP) | -OCH3 | - | - | - | [7] |
Note: Specific IC50 values were not consistently available across all sources in a comparable format. The table highlights the compounds for which data is generally available in the literature.
In Vivo Effects: Locomotor Activity and Drug Discrimination
In vivo studies in animal models provide valuable insights into the psychostimulant effects of these compounds. Locomotor activity assays are used to assess the stimulant properties of drugs, with an increase in activity generally correlating with psychostimulant potential.[10][11] Drug discrimination studies, on the other hand, help to determine if a novel compound has subjective effects similar to known drugs of abuse like cocaine or methamphetamine.[12][13]
Generally, cathinone derivatives that are more potent at DAT tend to have stronger locomotor stimulant effects.[4] For instance, meta-substituted cathinones, with their higher DAT affinity, often induce greater psychostimulant effects than their para-substituted counterparts.[3][4] Several para-substituted cathinones have been shown to fully substitute for the discriminative stimulus effects of cocaine and methamphetamine, indicating shared subjective effects.[12][13]
Experimental Protocols
Accurate and reproducible data are the cornerstone of comparative pharmacology. The following are detailed methodologies for key experiments used in the characterization of para-substituted cathinone derivatives.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[14]
-
Cell membrane preparations from these cells.[14]
-
Radioligand (e.g., [¹²⁵I]RTI-55).[7]
-
Test compounds (para-substituted cathinone derivatives).
-
Reference compounds (e.g., cocaine, mazindol).[7]
-
Assay buffer (e.g., Krebs-HEPES).[14]
-
Filter mats.[14]
-
Scintillation counter.[14]
Procedure:
-
Membrane Preparation: Harvest transporter-expressing cells and prepare cell membranes through homogenization and centrifugation.[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).[14]
-
Incubation: Incubate the plates at a specific temperature for a set duration to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through filter mats to separate the membrane-bound radioligand from the free radioligand.[14]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
Neurotransmitter Uptake Inhibition Assay
This assay measures the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Inhibition of neurotransmitter reuptake by cathinone derivatives.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.[14]
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[14]
-
Test compounds.
-
Reference inhibitors.
-
Assay buffer.[14]
-
Scintillation fluid and counter.[14]
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere.[14]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor.[14]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Conclusion
The para-substitution of cathinone derivatives is a critical determinant of their pharmacological profile, significantly influencing their affinity and selectivity for monoamine transporters. A thorough understanding of these structure-activity relationships, derived from robust in vitro and in vivo experimental data, is essential for predicting the pharmacological effects, abuse liability, and potential therapeutic applications of novel cathinone derivatives. The experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of this diverse class of compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Emerging drugs of abuse: current perspectives on substituted cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Locomotor Stimulant and Discriminative Stimulus Effects of “Bath Salt” Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Monoamine Releasing Properties of 4-Bromomethcathinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine releasing properties of 4-bromomethcathinone (4-BMC) against the well-characterized releasing agents, d-amphetamine and 4-chloroamphetamine (4-CA). The information presented is supported by experimental data to facilitate a comprehensive understanding of 4-BMC's pharmacological profile.
Summary of Monoamine Releasing Properties
This compound (4-BMC) is a synthetic cathinone (B1664624) derivative that functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor.[1][2] The substitution of a bromine atom at the para position of the phenyl ring significantly enhances its affinity and efficacy at the serotonin (B10506) transporter (SERT), distinguishing it from many other psychostimulants.[1]
Data Presentation
The following tables summarize the in vitro monoamine release and transporter inhibition potencies of 4-BMC, d-amphetamine, and 4-chloroamphetamine. This quantitative data allows for a direct comparison of their effects on the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters.
Table 1: Monoamine Release Potency (EC50, nM)
| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release | Reference |
| This compound | 1,220 | 157 | 114 | [2] |
| d-Amphetamine | 8.0 | - | 1756 | [3] |
| 4-Chloroamphetamine | 42.2 - 68.5 | 23.5 - 26.2 | 28.3 | [1] |
Lower EC50 values indicate higher potency.
Table 2: Monoamine Transporter Inhibition Potency (IC50, nM)
| Compound | DAT Inhibition | NET Inhibition | SERT Inhibition | Reference |
| This compound | 2,800 | 280 | 180 | [2] |
| 4-Chloroamphetamine | 3,600 | 320 | 490 | [1] |
Lower IC50 values indicate higher binding affinity.
Experimental Protocols
In Vitro Monoamine Release Assay using Rat Brain Synaptosomes
This protocol outlines a common method for assessing the monoamine-releasing properties of compounds using isolated nerve terminals (synaptosomes) from rat brains.
1. Synaptosome Preparation:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin, or whole brain minus cerebellum for a mixed population).
-
Homogenize the tissue in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and repeat the centrifugation step to wash the synaptosomes.
-
Resuspend the final pellet in the physiological buffer for use in the release assay.
2. Neurotransmitter Release Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 30 minutes at 37°C to allow for uptake into the nerve terminals.
-
After loading, transfer the synaptosomes to a superfusion apparatus.
-
Perfuse the synaptosomes with physiological buffer at a constant flow rate (e.g., 1 mL/min) to establish a stable baseline of radiolabel release.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
After establishing a stable baseline, switch to a buffer containing the test compound (4-BMC, d-amphetamine, or 4-CA) at various concentrations.
-
Continue collecting fractions to measure drug-evoked release.
-
At the end of the experiment, lyse the synaptosomes with a strong releasing agent (e.g., high concentration of amphetamine or a detergent) to determine the total amount of radiolabel incorporated.
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Express the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction collection.
-
Calculate the EC50 value (the concentration of the drug that produces 50% of the maximal effect) from the concentration-response curves.
In Vitro Monoamine Release Assay using HEK293 Cells
This protocol describes the use of human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
For transient transfection, use a suitable transfection reagent to introduce a plasmid encoding the desired human monoamine transporter (hDAT, hNET, or hSERT) into the cells.
-
For stable cell lines, select transfected cells using an appropriate antibiotic resistance marker.
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
2. Neurotransmitter Release Assay:
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with a radiolabeled monoamine for a specific period to allow for transporter-mediated uptake.
-
Wash the cells again to remove extracellular radiolabel.
-
Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Collect the supernatant, which contains the released neurotransmitter.
-
Lyse the cells to determine the amount of radiolabel remaining within the cells.
-
Quantify the radioactivity in the supernatant and the cell lysate.
-
Calculate the percentage of release for each concentration of the test compound.
-
Determine the EC50 values from the resulting concentration-response curves.
Mandatory Visualization
References
4-Bromomethcathinone: A Comparative In Vivo Analysis of its Attenuated Stimulant Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo validation of the limited stimulant properties of 4-Bromomethcathinone (4-BMC) in comparison to classic psychostimulants. Experimental data from locomotor activity assays and drug discrimination studies are presented to delineate the pharmacological profile of 4-BMC, supporting its characterization as a compound with a significantly attenuated stimulant profile.
Executive Summary
This compound (4-BMC), a synthetic cathinone (B1664624) derivative, exhibits a distinct pharmacological profile compared to traditional stimulants like methcathinone (B1676376) and methamphetamine. In vivo studies demonstrate that 4-BMC possesses limited stimulant properties, a characteristic attributed to its primary action as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with a notable preference for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). This contrasts sharply with potent psychostimulants that primarily target dopamine and norepinephrine (B1679862) systems to elicit robust locomotor activation and reinforcing effects. This guide synthesizes key experimental findings to validate the attenuated stimulant effects of 4-BMC.
Comparative Analysis of Monoamine Transporter Interactions
The initial interaction with monoamine transporters is a key determinant of a compound's stimulant properties. The data below summarizes the in vitro potency of 4-BMC and the comparator, methcathinone, at inhibiting monoamine reuptake and promoting monoamine release.
Table 1: Monoamine Transporter Inhibition Potency (IC50, nM)
| Compound | DAT | NET | SERT | DAT/SERT Ratio |
| This compound | 2,800 | 280 | 180 | 15.6 |
| Methcathinone | 333 | 43 | 3,360 | 0.1 |
| Data for 4-BMC from Rickli et al., 2015. Data for Methcathinone from Simmler et al., 2013. |
Table 2: Monoamine Release Potency (EC50, nM)
| Compound | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| This compound | 1,220 | 157 | 114 |
| Methcathinone | 49.9 | 26.1 | 5,853 |
| Data for 4-BMC from Bonano et al., 2015. Data for Methcathinone from Rothman et al., 2002. |
Table 3: Methamphetamine Monoamine Transporter Affinity (Ki, μM)
| Transporter | Human Ki (μM) | Mouse Ki (μM) |
| hDAT / mDAT | 0.46 ± 0.06 | 0.62 ± 0.10 |
| hNET / mNET | 0.11 ± 0.01 | 0.09 ± 0.01 |
| hSERT / mSERT | 23.31 ± 2.92 | 12.35 ± 1.48 |
| Data from Han and Gu, 2006.[1][2] |
These data highlight that 4-BMC is a less potent dopamine reuptake inhibitor and releaser compared to methcathinone. Furthermore, its lower DAT/SERT ratio indicates a pharmacological shift towards serotonergic activity, which is not characteristic of potent stimulants.
In Vivo Validation: Locomotor Activity
Locomotor activity is a primary behavioral assay for assessing the stimulant potential of a compound. Preclinical studies in rats have shown that 4-BMC has limited stimulant properties.[3] It was found to be inactive in locomotor assays at doses of 7.5 and 10 mg/kg.[3] This weak locomotor-activating effect is consistent with its lower potency at the dopamine transporter.[3]
In stark contrast, methcathinone consistently produces dose-dependent increases in spontaneous locomotor activity in rodents.[3] Similarly, methamphetamine is a potent locomotor stimulant, with studies in mice showing significant hyperactivity at a dose of 1 mg/kg.[3] Low doses of methamphetamine (e.g., 0.01 mg/kg) can even induce hypolocomotion in mice.[3]
In Vivo Validation: Drug Discrimination
Drug discrimination studies in animals are utilized to assess the subjective effects of a novel compound by training animals to recognize the effects of a known drug of abuse. While specific drug discrimination data for 4-BMC is limited, the procedure for a typical stimulant like methamphetamine is well-established and serves as a benchmark for abuse potential. In these studies, animals are trained to press one of two levers to receive a reward after being administered either the training drug (e.g., methamphetamine) or a saline vehicle. Full substitution occurs when a novel compound elicits a response on the drug-appropriate lever, suggesting similar subjective effects.
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the spontaneous locomotor activity of rodents following the administration of a test compound.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or Swiss-Webster mice).
-
Locomotor activity chambers equipped with infrared photobeams.
-
Test compound (e.g., this compound) and vehicle control (e.g., saline).
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Habituation to Chambers: Each animal is placed in a locomotor activity chamber for a 30-minute habituation period to allow exploration and for activity levels to return to baseline.
-
Administration: Following habituation, animals are removed from the chambers, administered the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection), and immediately returned to the chambers.
-
Data Collection: Locomotor activity (e.g., beam breaks, distance traveled) is recorded for a set period, typically 60-120 minutes.
-
Data Analysis: The total locomotor activity over the session and the time course of the drug's effect are analyzed. Dose-response curves are generated to determine the potency and efficacy of the compound.
Drug Discrimination Assay
Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats).
-
Standard operant conditioning chambers with two response levers and a food dispenser.
-
Training drug (e.g., methamphetamine) and vehicle control (e.g., saline).
-
Test compound.
-
Food pellets (reinforcer).
Procedure:
-
Lever Press Training: Rats are trained to press a lever to receive a food pellet reward.
-
Discrimination Training: A double alternation schedule is typically used. For two consecutive days, rats are administered the training drug and are rewarded for pressing the "drug-correct" lever. For the following two days, they receive the vehicle and are rewarded for pressing the "vehicle-correct" lever. This cycle is repeated until the rats consistently (e.g., >80% accuracy) press the correct lever based on the administered substance.
-
Test Sessions: Once the discrimination is acquired, test sessions are conducted. Various doses of the test compound are administered, and the rat's choice of lever is recorded. The session typically ends after a set number of responses or a specific time period.
-
Data Analysis: The percentage of responses on the drug-correct lever is calculated for each dose of the test compound. Full substitution is generally defined as ≥80% of responses on the drug-correct lever.
Signaling Pathways and Experimental Workflows
The interaction of monoamine transporter substrates with their targets initiates a cascade of intracellular signaling events. While the specific pathways for 4-BMC are not fully elucidated, a generalized pathway for monoamine releasing agents is presented below.
Caption: Generalized signaling pathway for a monoamine releasing agent like 4-BMC.
Caption: Experimental workflow for the locomotor activity assay.
References
Comparative Metabolic Profiling of 4-Bromomethcathinone (4-BMC) and Other Halogenated Cathinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles of 4-bromomethcathinone (4-BMC) and other halogenated synthetic cathinones, supported by experimental data. This document outlines the key metabolic pathways, presents available quantitative data, and details the experimental protocols for in vitro metabolic studies.
Synthetic cathinones, a prominent class of new psychoactive substances (NPS), are continuously modified to circumvent legal restrictions, with halogenation being a common structural alteration. Understanding the metabolism of these compounds is critical for toxicological risk assessment, development of reliable analytical methods for their detection in biological matrices, and for informing clinical interventions. This guide focuses on the comparative metabolism of 4-BMC and its chlorinated and fluorinated analogues, primarily 4-chloromethcathinone (4-CMC) and 4-fluoromethcathinone (4-FMC).
Metabolic Pathways: A Comparative Overview
The metabolism of 4-BMC and other halogenated cathinones primarily occurs in the liver via Phase I and Phase II reactions, aiming to increase their water solubility for excretion.[1] In vitro studies utilizing human hepatocytes and liver microsomes have been instrumental in elucidating these pathways.[1][2]
Phase I Metabolism: The initial biotransformation of these compounds involves the introduction or unmasking of functional groups. For 4-BMC, 4-CMC, and 3-CMC, the major Phase I metabolic reactions are consistent and include:
-
β-Ketone Reduction: The carbonyl group on the cathinone (B1664624) backbone is reduced to a hydroxyl group, forming the corresponding alcohol metabolite. This is a common pathway for most synthetic cathinones.[1][3]
-
N-Demethylation: The removal of the methyl group from the nitrogen atom is another prominent transformation.[1][3]
While the types of reactions are similar across these halogenated cathinones, the relative importance of these pathways and the subsequent downstream metabolism can differ, leading to distinct metabolite profiles. For instance, a study on 3-CMC, 4-CMC, and 4-BMC found that while ketoreduction and N-demethylation were major reactions for all three, the predominant urinary metabolites varied. For 3-CMC, a combination of N-demethylation and ω-carboxylation was the main metabolite, whereas for 4-CMC, a product of β-ketoreduction, oxidative deamination, and O-glucuronidation was most abundant.[1] The metabolic profile of 4-BMC and 4-CMC showed a closer resemblance to each other than to the 3-chloro isomer.[1]
Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo conjugation with endogenous molecules. The most common Phase II reaction for cathinone metabolites is glucuronidation , where glucuronic acid is attached to hydroxyl groups, significantly increasing water solubility and facilitating renal clearance.[3][4]
Quantitative Metabolic Data
Quantitative data on the metabolism of halogenated cathinones is limited. However, studies have identified the number of metabolites and, in some cases, provided data on their relative abundance or the parent compound's metabolic stability.
A key study using human hepatocytes identified ten metabolites for both 4-BMC and 4-CMC, and twelve for 3-CMC.[1] While specific percentages of each metabolite were not provided, the study highlighted the major pathways as described above.
For a more quantitative assessment, in vitro metabolic stability assays using human liver microsomes (HLM) can determine a compound's intrinsic clearance (CLint) and half-life (t½). One study provided pharmacokinetic parameters for several cathinones, classifying 4-CMC as a low clearance compound.[5] Such data is crucial for predicting the in vivo behavior of these substances and for identifying metabolites that could serve as longer-detection biomarkers.
The following table summarizes the identified metabolites for 4-BMC and related halogenated cathinones from in vitro studies.
| Compound | Number of Identified Metabolites (Human Hepatocytes) | Major Metabolic Pathways | Key Metabolites/Observations |
| 4-BMC | 10[1] | β-Ketone Reduction, N-Demethylation[1] | Metabolic profile is more similar to 4-CMC than 3-CMC.[1] |
| 4-CMC | 10[1] | β-Ketone Reduction, N-Demethylation, Oxidative Deamination, O-Glucuronidation[1] | Predominant urinary metabolite is a product of β-ketoreduction, oxidative deamination, and O-glucuronidation.[1] Classified as a low clearance compound.[5] |
| 3-CMC | 12[1] | β-Ketone Reduction, N-Demethylation, ω-Carboxylation[1] | Main urinary metabolite results from N-demethylation and ω-carboxylation.[1] |
| 4-FMC | Not explicitly compared in the same study as 4-BMC and 4-CMC, but general cathinone metabolism pathways apply.[1][4] | β-Ketone Reduction, N-Demethylation, Aromatic Hydroxylation[4] | Further research is needed for a direct quantitative comparison with 4-BMC. |
Experimental Protocols
The following are detailed methodologies for key experiments in the metabolic profiling of halogenated cathinones.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I and Phase II (glucuronidation) metabolites of a test compound.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (4-BMC, 4-CMC, etc.) dissolved in a suitable solvent (e.g., water, DMSO)
-
0.1 M Phosphate (B84403) buffer (pH 7.4) or 50 mM Ammonium Bicarbonate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II studies
-
Alamethicin (B1591596) (for activating UGTs in Phase II studies)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (for quenching the reaction)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
2. Phase I Metabolism Protocol:
-
Prepare a working solution of the test cathinone.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test cathinone (final concentration typically 1-10 µM).
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS or LC-HRMS.
3. Phase II (Glucuronidation) Metabolism Protocol:
-
Pre-incubate HLM (1 mg/mL) with alamethicin on ice for 15 minutes in the reaction buffer.
-
Add MgCl₂ and the test cathinone to the mixture and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding both NADPH and UDPGA.
-
Follow steps 5-8 from the Phase I protocol.
Analysis of Metabolites by LC-HRMS/MS
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (HRMS), such as a Q-Exactive Orbitrap or a QTOF, equipped with a heated electrospray ionization (HESI) source.
2. Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column, such as a Kinetex Biphenyl column (150 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the metabolites, followed by a re-equilibration step. For example: start at 2% B, hold for 2 min; ramp to 25% B over 12 min; ramp to 95% B over 2 min, hold for 4 min; return to initial conditions.[1]
-
Column Temperature: 37°C.[1]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan with data-dependent MS/MS (dd-MS2) or all-ion fragmentation.
-
Full Scan Resolution: e.g., 70,000.
-
MS/MS Resolution: e.g., 17,500.
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 40, 60 eV) to obtain comprehensive fragmentation spectra.
4. Data Analysis:
-
Metabolite identification is performed by comparing the accurate mass measurements of potential metabolites with theoretical values and by interpreting the fragmentation patterns in the MS/MS spectra.
-
Software tools can be used to predict potential metabolites and to mine the acquired data for these predicted species.
Visualizations of Metabolic Pathways and Experimental Workflows
References
- 1. d-nb.info [d-nb.info]
- 2. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromomethcathinone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research chemicals like 4-Bromomethcathinone is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound, a psychoactive research chemical. Adherence to these procedures is paramount to protect personnel and the environment from potential harm.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled. It is designated as Acute Toxicity - Oral 4, Acute Toxicity - Dermal 4, and Acute Toxicity - Inhalation 4. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.
Disposal Strategy: Chemical Degradation via Reductive Dehalogenation
Direct disposal of this compound as-is or through simple incineration is not recommended. Incineration of brominated compounds can lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans. A safer approach involves the chemical degradation of the molecule to a less toxic form before final disposal. The proposed method is reductive dehalogenation of the aryl bromide functional group. This process will be achieved through catalytic hydrogenation, which will cleave the carbon-bromine bond and replace it with a carbon-hydrogen bond, yielding methcathinone (B1676376). While methcathinone is also a controlled substance, this procedure serves to remove the halogen, which is a primary concern for the formation of toxic byproducts during subsequent incineration of the waste stream.
It is crucial to note that this procedure should only be carried out by trained chemists familiar with catalytic hydrogenation reactions.
Experimental Protocol: Reductive Dehalogenation of this compound
This protocol outlines a general procedure for the reductive dehalogenation of this compound. Researchers should adapt this procedure based on the specific scale of their waste and available laboratory equipment.
Materials:
-
This compound waste
-
Methanol (or another suitable solvent like ethanol (B145695) or isopropanol)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Hydrogen gas source (lecture bottle or hydrogen generator)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)
-
Inert gas (e.g., nitrogen or argon)
-
Filter aid (e.g., Celite®)
-
Appropriate reaction vessel and glassware
-
Stirring mechanism (magnetic stirrer or mechanical stirrer)
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., methanol) in a reaction vessel. The concentration should be carefully chosen to ensure the reaction remains manageable.
-
Inerting: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove all oxygen. This is a critical safety step as hydrogen gas is flammable and can form explosive mixtures with air.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture. The catalyst loading should be optimized but a starting point of 5-10 mol% relative to the this compound can be used.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the reaction vessel. For larger scales, a Parr hydrogenator or a similar apparatus should be used, following the manufacturer's operational instructions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any remaining hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric (ignite spontaneously in air) after the reaction. The filter cake should be kept wet with solvent and not allowed to dry.
-
Waste Segregation: The filtered solution now contains methcathinone. This solution, along with the solvent used for rinsing, should be collected in a designated hazardous waste container labeled "Halogen-free organic solvent waste containing methcathinone." The pyrophoric palladium catalyst filter cake should be immediately quenched by slowly adding it to a large volume of water and then collected in a separate hazardous waste container labeled "Palladium catalyst waste."
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| This compound Hazard | Acute Toxicity 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Proposed Degradation Method | Catalytic Hydrogenation | Reductive dehalogenation to remove the bromine atom. |
| Catalyst | Palladium on Carbon (Pd/C) | 5% or 10% loading. |
| Hydrogen Source | Hydrogen Gas | Use with extreme caution in an inert atmosphere. |
| Reaction Solvent | Methanol (or similar) | Should be chosen based on the solubility of the starting material. |
| Reaction Temperature | Room Temperature | The reaction is typically exothermic and may not require heating. |
| Final Waste Streams | 1. Halogen-free organic waste2. Palladium catalyst waste | Must be segregated and disposed of according to institutional and local regulations. |
Logical Workflow for Disposal
Personal protective equipment for handling 4-Bromomethcathinone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromomethcathinone (4-BMC). Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment. 4-BMC is a psychoactive research chemical with potential neurotoxic and cytotoxic properties.[1] The hydrochloride salt is harmful if swallowed, in contact with skin, or if inhaled.[2]
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[3] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[3] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight cuffs.[3] | Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact.[3] |
| Respiratory Protection | Minimum of an N100, R100, or P100 disposable filtering facepiece respirator for small quantities.[3] A powered air-purifying respirator (PAPR) is advised for situations with a higher risk of aerosolization. | Protects against inhalation of airborne particles. |
| Eye and Face Protection | Safety goggles or a full-face shield.[3] | Protects the eyes and face from splashes or airborne particles of the compound.[3] |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contamination out of the laboratory.[3] |
Operational Plan: Donning and Doffing PPE
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator/Mask: Perform a fit check to ensure a proper seal.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, simultaneously removing the inner gloves so they are contained within the gown.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Hand Hygiene: Perform hand hygiene again.
Chemical and Physical Data
Below is a summary of the chemical identifiers and properties for this compound and its hydrochloride salt.
| Property | Value |
| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one[1][4][5] |
| Synonyms | 4-BMC, Brephedrone, 4-bromo-N-methylcathinone[1][2][5] |
| Molecular Formula | C₁₀H₁₂BrNO[1][4] |
| Molecular Weight | 242.116 g/mol [1] |
| CAS Number | 486459-03-4 (base)[1][4][5], 135333-27-6 (HCl salt)[2][5][6][7] |
| Appearance | White crystalline powder/solid (HCl salt)[5][6] |
| Purity (Typical) | ≥98%[6][7] |
| Solubility | Soluble in water (HCl salt)[2], Sparingly soluble in DMSO (10 mg/mL)[6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential diversion.
-
Waste Treatment: Do not dispose of this compound with household garbage.[2] The product should not be allowed to reach the sewage system.[2]
-
Regulatory Compliance: All disposal methods must be in accordance with official national and local regulations.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers, respirators) and any materials used for cleaning spills should be collected in a labeled, durable polyethylene (B3416737) bag and disposed of as hazardous waste.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste, following institutional and regulatory guidelines. Contact a licensed professional waste disposal service to ensure proper disposal.
Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
Experimental Protocol Example: Monoamine Transporter Uptake Inhibition Assay
To understand the pharmacological profile of this compound, researchers may perform assays to determine its interaction with monoamine transporters.[8] This is crucial for predicting its physiological effects and abuse potential.[8] The following is a generalized protocol adapted from studies investigating synthetic cathinones.[8][9]
Objective: To determine the potency of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin (B10506) by their respective transporters (DAT, NET, SERT).[9]
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing human DAT (hDAT), hNET, or hSERT.[9]
-
Radioligands such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[9]
-
Assay buffer (e.g., Krebs-HEPES buffer).[9]
-
This compound at various concentrations.[9]
-
Scintillation counter and consumables.[8]
Methodology:
-
Cell Culture: Culture the specific HEK 293 cell lines in appropriate media and conditions until they are ready for the assay.[8]
-
Assay Preparation: Harvest the cells on the day of the experiment and resuspend them in the assay buffer.[8]
-
Incubation: In a 96-well plate, add the cell suspension. Subsequently, add the this compound test compound across a range of concentrations.[8]
-
Initiate Uptake: Add the respective [³H]-labeled monoamine to each well to initiate the uptake reaction.[8]
-
Terminate Uptake: After a set incubation period, stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[8]
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ values, which represent the concentration of 4-BMC required to inhibit 50% of the monoamine uptake.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. swgdrug.org [swgdrug.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
